5-Bromo-2-(difluoromethoxy)thioanisole
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2OS/c1-13-7-4-5(9)2-3-6(7)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLUVUSVLZDPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(difluoromethoxy)thioanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromo-2-(difluoromethoxy)thioanisole, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthetic protocol for this specific compound, this guide outlines a rational, multi-step synthesis based on established and reliable organic chemistry transformations. The proposed route starts from the commercially available precursor, 4-bromophenol.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a four-step sequence, commencing with the ortho-thiolation of 4-bromophenol, followed by the protection of the resulting thiol, difluoromethylation of the phenolic hydroxyl group, and concluding with deprotection and methylation of the thiol to yield the target thioanisole.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
The following sections detail the proposed experimental procedures for each step of the synthesis. These protocols are based on analogous transformations found in the chemical literature and may require optimization for this specific substrate.
Step 1: Synthesis of 5-Bromo-2-mercaptophenol (Conceptual Step)
While 5-Bromo-2-mercaptophenol is commercially available, its synthesis from 4-bromophenol would likely proceed via a multi-step sequence such as a Newman-Kwart rearrangement, which is a standard method for converting phenols to thiophenols. This guide will proceed from the commercially available 5-Bromo-2-mercaptophenol.
Step 2: Protection of the Thiol Group - Synthesis of S-(5-Bromo-2-hydroxyphenyl) ethanethioate
To prevent side reactions during the subsequent difluoromethylation, the thiol group of 5-bromo-2-mercaptophenol is protected, for instance, as a thioacetate.
Methodology:
-
To a stirred solution of 5-bromo-2-mercaptophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a base, for example, pyridine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude S-(5-bromo-2-hydroxyphenyl) ethanethioate, which can be purified by column chromatography.
Step 3: Difluoromethylation of the Phenolic Hydroxyl Group - Synthesis of S-(5-Bromo-2-(difluoromethoxy)phenyl) ethanethioate
The introduction of the difluoromethoxy group onto the phenolic oxygen is a key step. Several reagents can be employed for this transformation, with sodium chlorodifluoroacetate being a common and effective choice.
Methodology:
-
In a reaction vessel, combine S-(5-bromo-2-hydroxyphenyl) ethanethioate (1.0 eq) and a suitable base, such as potassium carbonate (2.0 eq), in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the mixture.
-
Heat the reaction to a temperature between 80-120 °C and stir for several hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain S-(5-bromo-2-(difluoromethoxy)phenyl) ethanethioate.
Step 4: Deprotection of the Thiol Group - Synthesis of 5-Bromo-2-(difluoromethoxy)thiophenol
The thioacetate protecting group is removed to reveal the free thiol.
Methodology:
-
Dissolve S-(5-bromo-2-(difluoromethoxy)phenyl) ethanethioate (1.0 eq) in a mixture of methanol and a catalytic amount of concentrated hydrochloric acid.
-
Stir the solution at room temperature or gently heat to reflux for 1-3 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 5-bromo-2-(difluoromethoxy)thiophenol.
Step 5: Methylation of the Thiol Group - Synthesis of this compound
The final step involves the S-methylation of the thiophenol to produce the target thioanisole.
Methodology:
-
To a solution of 5-bromo-2-(difluoromethoxy)thiophenol (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 eq).
-
Add methyl iodide (1.2 eq) to the suspension and stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final product, this compound.
Data Presentation
The following table summarizes the key reactants and expected products for the proposed synthetic pathway.
| Step | Starting Material | Key Reagents | Product |
| 1 | 4-Bromophenol | (Multi-step, e.g., Newman-Kwart) | 5-Bromo-2-mercaptophenol |
| 2 | 5-Bromo-2-mercaptophenol | Acetyl chloride, Pyridine | S-(5-Bromo-2-hydroxyphenyl) ethanethioate |
| 3 | S-(5-Bromo-2-hydroxyphenyl) ethanethioate | Sodium chlorodifluoroacetate, K₂CO₃, DMF | S-(5-Bromo-2-(difluoromethoxy)phenyl) ethanethioate |
| 4 | S-(5-Bromo-2-(difluoromethoxy)phenyl) ethanethioate | HCl, Methanol | 5-Bromo-2-(difluoromethoxy)thiophenol |
| 5 | 5-Bromo-2-(difluoromethoxy)thiophenol | Methyl iodide, K₂CO₃ | This compound |
Table 1. Summary of Proposed Synthetic Transformations.
Concluding Remarks
The synthesis of this compound, while not explicitly detailed in the current literature, can be confidently approached through the multi-step sequence outlined in this guide. The proposed pathway relies on well-established and robust chemical transformations, providing a solid foundation for researchers to successfully synthesize this compound. It is important to note that optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary at each step to achieve optimal yields and purity. Standard analytical techniques such as NMR, mass spectrometry, and elemental analysis should be employed to characterize all intermediates and the final product to confirm their identity and purity.
5-Bromo-2-(difluoromethoxy)thioanisole: A Technical Overview for Scientific Professionals
CAS Number: 1805527-96-1
Molecular Formula: C₈H₇BrF₂OS
Molecular Weight: 269.11 g/mol
This technical guide provides a comprehensive overview of 5-Bromo-2-(difluoromethoxy)thioanisole, a halogenated and fluorinated aromatic thioether of interest to researchers and professionals in drug development and materials science. Due to the limited availability of public data, this document synthesizes known information and provides generalized experimental approaches based on established chemical principles for compounds of this class.
Physicochemical Properties
| Property | Predicted/Supplier Data | Source |
| Molecular Formula | C₈H₇BrF₂OS | [1] |
| Molecular Weight | 269.11 | [1] |
| Appearance | Likely a solid or oil | General Knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water. | General Knowledge |
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be devised based on standard organic chemistry reactions. The most probable pathway involves the methylation of the corresponding thiophenol.
Proposed Synthetic Pathway
A logical synthetic approach would start from a suitable brominated and difluoromethoxylated phenol, which would be converted to the corresponding thiophenol, followed by methylation.
Diagram: Proposed Synthesis of this compound
Caption: A potential multi-step synthesis route.
General Experimental Protocol: Methylation of Thiophenol
This protocol is a generalized procedure for the S-methylation of a thiophenol, which would be the final step in the proposed synthesis of the target molecule.
Materials:
-
5-Bromo-2-(difluoromethoxy)thiophenol
-
Methyl iodide (CH₃I)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, acetonitrile, or THF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-(difluoromethoxy)thiophenol (1 equivalent) in the chosen anhydrous solvent.
-
Deprotonation: Add the base (1.1-1.5 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the thiophenolate anion.
-
Methylation: Cool the reaction mixture in an ice bath and add methyl iodide (1.1-1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Applications in Research and Development
This compound is marketed as a valuable intermediate for various applications:[1]
-
Pharmaceutical Intermediates: The presence of bromo, difluoromethoxy, and thioether functional groups makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The bromine atom allows for participation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents.
-
Functional Material Synthesis: This compound can be utilized in the development of novel organic materials where its specific electronic and physical properties can be exploited.
-
Coupling Reactions: As a halogenated aromatic, it is an ideal substrate for various metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Potential Signaling Pathway Interactions (Hypothetical)
While no specific biological data or signaling pathway involvement for this compound has been reported, compounds with similar structural motifs have been investigated for a range of biological activities. The difluoromethoxy group is often used as a bioisostere for a methoxy or hydroxyl group, which can enhance metabolic stability and cell permeability. The thioanisole moiety can be a target for oxidation in vivo, potentially leading to sulfoxide and sulfone metabolites with different biological profiles.
Diagram: Hypothetical Workflow for Biological Screening
Caption: A generalized workflow for drug discovery.
Conclusion
This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While detailed public data on its properties and synthesis are scarce, its structural features suggest it is a versatile building block. The experimental protocols and potential applications outlined in this guide are based on established chemical principles and are intended to provide a foundational understanding for researchers. It is strongly recommended to obtain a detailed Certificate of Analysis and Safety Data Sheet (SDS) from the supplier before handling and use.
References
Structure Elucidation of 5-Bromo-2-(difluoromethoxy)thioanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-2-(difluoromethoxy)thioanisole. Due to the limited availability of direct experimental data for this specific compound, this document outlines the predicted spectroscopic characteristics based on the analysis of structurally similar molecules. It includes hypothesized data for 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, a detailed, plausible experimental protocol for its synthesis is presented, derived from established methodologies for related thioanisole derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this compound's structural properties and a practical framework for its synthesis and characterization.
Introduction
This compound is a halogenated aromatic ether and thioether with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a bromine atom, a difluoromethoxy group, and a methylthio group on the benzene ring imparts unique physicochemical properties that are of interest in drug design and materials science. Accurate structural elucidation is paramount for understanding its reactivity, metabolic stability, and potential biological activity. This guide presents a detailed analysis of its expected structural features.
Predicted Physicochemical Properties
A summary of the key predicted physicochemical properties of this compound is provided in the table below.
| Property | Predicted Value |
| CAS Number | 1805527-96-1[1][2] |
| Molecular Formula | C8H7BrF2OS |
| Molecular Weight | 269.11 g/mol |
| IUPAC Name | 1-Bromo-4-(difluoromethoxy)-2-(methylthio)benzene |
Predicted Spectroscopic Data for Structural Elucidation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylthio protons. The difluoromethoxy group will present a characteristic triplet due to coupling with the two fluorine atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | Ar-H (H6) |
| ~7.2 | dd | 1H | Ar-H (H4) |
| ~7.0 | d | 1H | Ar-H (H3) |
| ~6.8 | t | 1H | OCHF₂ |
| ~2.5 | s | 3H | SCH₃ |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the difluoromethoxy group will exhibit a triplet due to C-F coupling.
| Chemical Shift (δ, ppm) | Predicted Assignment |
| ~155 | C-ODifluoromethoxy |
| ~138 | C-S |
| ~134 | C-Br |
| ~130 | Ar-CH |
| ~125 | Ar-CH |
| ~118 | Ar-CH |
| ~115 (t) | OCHF₂ |
| ~15 | SCH₃ |
Predicted ¹⁹F NMR Data
The fluorine NMR spectrum is a critical tool for confirming the presence of the difluoromethoxy group. A doublet is expected for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.
| Chemical Shift (δ, ppm) | Multiplicity | Predicted Assignment |
| ~-80 to -90 | d | OCF₂H |
Predicted Mass Spectrometry Data
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.
| m/z | Predicted Assignment |
| 269/271 | [M]⁺ (presence of Br isotopes) |
| 254/256 | [M-CH₃]⁺ |
| 190/192 | [M-OCHF₂]⁺ |
| 175 | [M-Br]⁺ |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Predicted Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1600-1450 | C=C stretch (aromatic) |
| ~1250-1150 | C-O-C stretch (ether) |
| ~1100-1000 | C-F stretch |
| ~700-600 | C-S stretch |
| ~600-500 | C-Br stretch |
Proposed Synthesis Protocol
The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. The following is a plausible experimental protocol.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Steps
Step 1: Synthesis of 5-Bromo-2-mercaptophenol
-
To a solution of 2-mercaptophenol (1 eq.) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter off the succinimide, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-mercaptophenol.
Step 2: Synthesis of 5-Bromo-2-(difluoromethoxy)thiophenol
-
To a solution of 5-bromo-2-mercaptophenol (1 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2 eq.) and sodium chlorodifluoroacetate (1.5 eq.).
-
Heat the reaction mixture to 100-120 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve 5-bromo-2-(difluoromethoxy)thiophenol (1 eq.) in acetone and add potassium carbonate (1.5 eq.).
-
To this suspension, add methyl iodide (1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the final product by column chromatography to yield this compound.
Logical Relationship for Structure Confirmation
The structural elucidation of the target compound relies on the convergence of data from multiple analytical techniques.
Caption: Logical workflow for the confirmation of the chemical structure.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the structural elucidation of this compound. The tabulated spectroscopic data, based on sound chemical principles and analysis of related structures, offers a strong starting point for the characterization of this compound. The proposed synthesis protocol outlines a viable route for its preparation in a laboratory setting. It is anticipated that this guide will facilitate further research and application of this molecule in various fields of chemical science. Experimental verification of the data presented herein is encouraged to further validate these predictions.
References
An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-(difluoromethoxy)thioanisole
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-Bromo-2-(difluoromethoxy)thioanisole. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its constituent functional groups and known spectroscopic trends for similar chemical structures. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the characterization and identification of this and related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.6 - 7.8 | d | 1H | Ar-H |
| ~7.2 - 7.4 | dd | 1H | Ar-H |
| ~7.0 - 7.2 | d | 1H | Ar-H |
| ~6.5 - 7.0 | t | 1H | -OCHF₂ |
| ~2.5 | s | 3H | -SCH₃ |
Predicted based on typical chemical shifts for protons on a substituted benzene ring and the influence of electron-withdrawing and donating groups. Protons on a benzene ring typically appear in the range of 6.5-8.0 ppm[1][2].
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 160 | Ar-C-O |
| ~130 - 140 | Ar-C-Br |
| ~110 - 130 | Ar-C |
| ~115 (t) | -OCHF₂ |
| ~15 - 20 | -SCH₃ |
Predicted based on typical chemical shifts for carbons in aromatic systems and thioanisoles. Aromatic carbons generally resonate between 110-160 ppm[2].
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -80 to -100 | d | -OCHF₂ |
The chemical shift for fluorine in a difluoromethoxy group is anticipated to be in this range, referenced to CFCl₃[3][4][5].
Table 4: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-SCH₃) |
| 1580 - 1450 | Strong | Aromatic C=C stretch |
| 1250 - 1200 | Strong | Aryl-O stretch[6] |
| 1150 - 1050 | Strong | C-O-C stretch of the ether[7][8] |
| 1100 - 1000 | Strong | C-F stretch |
| 700 - 500 | Medium-Strong | C-Br stretch[9][10] |
Aromatic ethers typically show a strong C-O stretch between 1300 and 1200 cm⁻¹[6]. The C-Br stretch for alkyl bromides is expected in the 690-515 cm⁻¹ region[9]. Aromatic compounds also show characteristic C-H stretching around 3030 cm⁻¹ and C=C stretching in the 1450 to 1600 cm⁻¹ range[11].
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 270/272 | Molecular ion (M⁺) peak with isotopic pattern for one bromine atom |
| 255/257 | Loss of -CH₃ |
| 205 | Loss of -OCHF₂ |
| 191/193 | Loss of -SCH₃ |
| 126 | Bromophenyl fragment |
Electron impact ionization is expected to produce a molecular ion, and subsequent fragmentation will likely involve the loss of the methyl and difluoromethoxy groups[12][13][14]. Ethers and sulfides often undergo α-cleavage[15].
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet - for solids):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is a ratio of the sample spectrum to the background spectrum.
-
The ATR method is often preferred for its simplicity and lack of extensive sample preparation[16]. For solid samples, the KBr pellet method is a common alternative[17][18].
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography for volatile compounds.
-
Ionization (Electron Impact - EI):
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Electron ionization is a common technique that leads to extensive fragmentation, which can be useful for structural elucidation[19].
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of an organic compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Logical pathway for structural elucidation using various NMR techniques.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rsc.org [rsc.org]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. jascoinc.com [jascoinc.com]
- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]
The Diverse Biological Activities of Thioanisole Derivatives: A Technical Guide for Researchers
Introduction
Thioanisole, a simple organosulfur compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The presence of the methylthio group attached to a phenyl ring provides a unique combination of lipophilicity and potential for metabolic activation, making these compounds attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the significant biological activities of thioanisole derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support researchers in this field. While simple thioanisole derivatives are of interest, this guide also encompasses more complex heterocyclic systems that incorporate the thioanisole moiety, as these often exhibit enhanced biological efficacy.
Anticancer Activity
Thioanisole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines. The mechanisms of action are diverse and often involve the induction of apoptosis and inhibition of key enzymes involved in cancer progression.
Quantitative Data on Anticancer Activity
The anticancer efficacy of various thioanisole-containing derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell growth. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro cytotoxic activity of selected thioanisole derivatives and related compounds against different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-azine-thiazole | Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a) | Ovarian (OVCAR-4) | 1.569 ± 0.06 | [1] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (C32) | 24.4 | [4] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (A375) | 25.4 | [4] |
| Bis-thiazole | 3,3'-dimethoxy-N(4),N(4)'-bis(4-(4-bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4,4'-diamine (5) | Lung Adenocarcinoma (A549) | 37.3 ± 6.8 (µg/mL) | |
| Bis-thiazole | 3,3'-dimethoxy-N(4),N(4)'-bis(4-(4-bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4,4'-diamine (5) | Rat Glioma (C6) | 11.3 ± 1.2 (µg/mL) | |
| Thiosemicarbazone | 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | Breast (MCF-7) | 2.821 ± 0.008 (µg/mL) | [5] |
| Thiosemicarbazone | 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | Melanoma (B16-F0) | 2.904 ± 0.013 (µg/mL) | [5] |
| Thiosemicarbazone | 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | Ehrlich Ascites Carcinoma (EAC) | 3.832 ± 0.014 (µg/mL) | [5] |
| Thiazole | 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4(5H)-one (4c) | Breast (MCF-7) | 2.57 ± 0.16 | [6] |
| Thiazole | 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4(5H)-one (4c) | Liver (HepG2) | 7.26 ± 0.44 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Test compound (thioanisole derivative)
-
Control drug (e.g., Doxorubicin)
-
96-well microplate
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thioanisole derivative and a standard anticancer drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the test compound.
Signaling Pathways in Anticancer Activity
Thioanisole derivatives can exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation. Two key pathways identified are the NF-κB and STAT3 pathways.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Some thio-chalcone derivatives have been shown to inhibit the NF-κB signaling pathway.
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 pathway is a promising strategy for cancer therapy.
Antimicrobial Activity
Several thioanisole derivatives have been reported to possess significant antimicrobial activity against a range of pathogenic bacteria and fungi. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Data on Antimicrobial Activity
The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Naphthalene-azine-thiazole | Benzenesulfonamide derivative (11) | Staphylococcus aureus | 256 | [1] |
| Naphthalene-azine-thiazole | Coumarin-containing derivative (12) | Staphylococcus aureus | 256 | [1] |
| Thiazole | Compound 12 (4-hydroxyphenyl at 2-position of 1,3-thiazole) | Staphylococcus aureus | 125-150 | |
| Thiazole | Compound 12 (4-hydroxyphenyl at 2-position of 1,3-thiazole) | Escherichia coli | 125-150 | |
| Thiazole | Compound 12 (4-hydroxyphenyl at 2-position of 1,3-thiazole) | Aspergillus niger | 125-150 | |
| Benzo[d]thiazole | Compound 13 | Gram-positive/negative bacteria, fungi | 50-75 | [7] |
| Benzo[d]thiazole | Compound 14 | Gram-positive/negative bacteria, fungi | 50-75 | [7] |
| Thiazole-Schiff base | Compound 16 | Escherichia coli | 1.56-6.25 | [8] |
| Thiazole-Schiff base | Compound 16 | Pseudomonas aeruginosa | 1.56-6.25 | [8] |
| Thiazole-Schiff base | Compound 16 | Bacillus subtilis | 1.56-6.25 | [8] |
| Thiazole-Schiff base | Compound 16 | Staphylococcus aureus | 1.56-6.25 | [8] |
| Thiazoloquinazoline | Compound 6(c) | S. aureus, E. coli, P. aeruginosa | - (High activity at 100 µg/mL) | |
| Thiazole | Thiazole derivative 3 | Enterobacter cloacae | - (IZ=23mm, equal to Ciprofloxacin) | [9] |
IZ: Inhibition Zone in mm for the disk diffusion method.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)
The broth dilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of the test microorganism is inoculated into a series of tubes or microplate wells containing serial dilutions of the antimicrobial agent. The lowest concentration of the agent that inhibits visible growth of the microorganism after incubation is the MIC.
Materials:
-
Test compound (thioanisole derivative)
-
Standard antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplate
-
Microorganism suspension (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the thioanisole derivative in the appropriate broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the absorbance can be measured using a microplate reader.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Antioxidant Activity
Thioanisole derivatives have also been investigated for their antioxidant properties. The ability of these compounds to scavenge free radicals can be beneficial in mitigating oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Quantitative Data on Antioxidant Activity
The antioxidant activity is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals.
| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference |
| Catechol Hydrazinyl-Thiazole | CHT | ABTS | 3.16 times more active than Trolox | [10] |
| Catechol Hydrazinyl-Thiazole | CHT | DPPH | 3.28 times more active than Trolox | [10] |
| Thiophenyl-chalcone | Compound 4a | DPPH | 18.32 | [11] |
| Thiophenyl-chalcone | Compound 4a | ABTS | 13.12 | [11] |
| Thiophenyl-chalcone | Compound 4b | DPPH | 99.15 | [11] |
| Thiophenyl-chalcone | Compound 4b | ABTS | 124.22 | [11] |
| 4-thiomethyl functionalised 1,3-thiazole | Compound 7e | DPPH | 191-417 | [12] |
| 4-thiomethyl functionalised 1,3-thiazole | Compound 7m | DPPH | 191-417 | [12] |
| 4-thiomethyl functionalised 1,3-thiazole | Compound 7p | DPPH | 191-417 | [12] |
| 4-thiomethyl functionalised 1,3-thiazole | Compound 7t | DPPH | 191-417 | [12] |
| Thiazoloquinazoline | Compound 9(c) | - | High efficacy at 10 µg/mL | [11] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a simple and widely used method for evaluating the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Test compound (thioanisole derivative)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of the thioanisole derivative and a standard antioxidant in methanol or ethanol.
-
Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the compound to determine the IC50 value.
Conclusion
This technical guide has provided a comprehensive overview of the significant biological activities of thioanisole derivatives, with a particular focus on their anticancer, antimicrobial, and antioxidant properties. The presented quantitative data, detailed experimental protocols, and signaling pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals. The versatility of the thioanisole scaffold and the potent activities observed in its more complex derivatives highlight the continued importance of this class of compounds in the search for novel therapeutic agents. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]
- 9. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
Substituted Thioanisole Compounds: A Comprehensive Review for Drug Development
An in-depth analysis of the synthesis, biological activity, and therapeutic potential of substituted thioanisole derivatives for researchers, scientists, and drug development professionals.
Substituted thioanisoles, a class of organosulfur compounds characterized by a methylthio group attached to a variously substituted benzene ring, have emerged as a versatile scaffold in medicinal chemistry. Their unique physicochemical properties and ability to interact with a wide range of biological targets have led to the development of novel therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive literature review of substituted thioanisole compounds, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.
Synthesis and Characterization
The synthesis of substituted thioanisoles is typically achieved through well-established organic chemistry reactions. One of the most common methods involves the nucleophilic substitution of a substituted halobenzene with sodium thiomethoxide. Another prevalent method is the methylation of the corresponding thiophenol.
A green and efficient route for the synthesis of benzyl phenyl sulfide derivatives from thioanisole and benzyl alcohol has been reported using dual-functional ionic liquids. This method offers high yields and avoids the use of hazardous reagents.[1]
A general and robust method for the synthesis of thioanisole involves the reaction of thiophenol with methyl iodide in the presence of a base like sodium hydroxide in ethanol. This reaction proceeds at room temperature and typically results in high yields.[2]
Biological Activities and Therapeutic Potential
Substituted thioanisole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects. The nature and position of the substituents on the aromatic ring play a crucial role in determining the compound's potency and selectivity.
Anticancer Activity
Several studies have highlighted the potential of sulfur-containing heterocyclic compounds, structurally related to substituted thioanisoles, as anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
One of the critical pathways implicated in cancer is the PI3K/AKT/mTOR signaling cascade. Thiazole derivatives, which share a sulfur-containing heterocyclic motif, have been shown to inhibit this pathway, leading to reduced cancer cell growth.[1] While direct evidence for substituted thioanisoles is still emerging, their structural similarity suggests they may also target this pathway.
Another important mechanism in cancer therapy is the inhibition of protein kinases. Many small molecule kinase inhibitors are heterocyclic compounds that compete with ATP for binding to the kinase's active site.[3] These inhibitors can target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis.[4]
The following diagram illustrates a potential mechanism of action for anticancer thioanisole derivatives targeting the PI3K/AKT/mTOR pathway.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
An In-depth Technical Guide on the Discovery and Origin of Novel Thioanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioanisole derivatives, organosulfur compounds characterized by a methylthio group attached to a benzene ring, have emerged as a versatile scaffold in medicinal chemistry and materials science. The inherent physicochemical properties of the thioether linkage, combined with the potential for diverse substitutions on the aromatic ring, have led to the discovery of novel derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, origin, synthesis, and biological evaluation of recently developed thioanisole derivatives, with a focus on their potential as therapeutic agents.
I. Discovery and Origin of Novel Thioanisole Derivatives
The discovery of novel thioanisole derivatives is often driven by the goal of optimizing the biological activity, selectivity, and pharmacokinetic properties of existing pharmacophores. Researchers strategically incorporate the thioanisole moiety to modulate lipophilicity, metabolic stability, and target engagement.
A significant area of investigation has been the development of thioanisole derivatives as kinase inhibitors for cancer therapy. For instance, a series of 4-amino-2-(thio)phenol derivatives were synthesized with the aim of identifying novel inhibitors of protein kinase B (AKT) and ABL tyrosine kinase, two key players in cancer cell proliferation and survival.[1] The origin of this particular series stemmed from the strategic replacement of an amide fragment with a sulfonamide structure, a modification that was hypothesized to enhance protein kinase inhibitory activity.[1]
Another avenue of discovery has been in the field of agrochemicals. Researchers have designed and synthesized α-trifluorothioanisole derivatives containing phenylpyridine moieties to explore their potential as novel herbicides. This work is rooted in the knowledge that organosulfur compounds are prevalent in biologically active molecules and that specific structural motifs, like substituted phenylpyridines, are known to exhibit herbicidal properties.
II. Synthesis and Experimental Protocols
The synthesis of novel thioanisole derivatives typically involves multi-step reaction sequences. Below are detailed protocols for key synthetic methodologies and biological assays cited in the discovery of these compounds.
A. Synthesis of 4-amino-2-(thio)phenol Derivatives
General Procedure for the Synthesis of Sulfonamide Derivatives:
-
Starting Material Preparation: To a solution of the appropriate aminothiophenol in a suitable solvent (e.g., pyridine or dichloromethane), an equimolar amount of the desired sulfonyl chloride is added dropwise at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature for a specified period (typically several hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is then poured into ice-water and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure sulfonamide derivative.
B. Synthesis of α-Trifluorothioanisole Derivatives with Phenylpyridine Moieties
General Procedure for the Synthesis of Compounds 5a–5f:
-
Reaction Setup: A mixture of substituted phenylpyridines (3a–3f, 2 mmol), N,N-dimethylformamide (10 mL), and sodium hydride (3 mmol, 0.12 g) is stirred at 20 °C for 30 minutes under a nitrogen atmosphere.
-
Addition of Alkylating Agent: 4-(Trifluoromethyl)thiobenzyl bromide (2.4 mmol) is then added to the mixture.
-
Reaction Conditions: The reaction is stirred for 8 hours at 60 °C.
-
Extraction and Purification: The mixture is extracted three times with ethyl acetate (30 mL each). The combined organic layers are washed with brine and then concentrated. The resulting residue is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:15 v/v) as the eluent to yield the final compounds 5a–5f.
C. In Vitro Angiogenesis Assays
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a critical step in angiogenesis.
Protocol:
-
Plate Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to polymerize at 37°C.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of the test compound or vehicle control.
-
Incubation: The plate is incubated for a period of 4-18 hours to allow for the formation of tube-like structures.
-
Analysis: The formation of tubes is observed and quantified under a microscope. The extent of tube formation is a measure of the pro- or anti-angiogenic potential of the test compound.
This ex vivo assay provides a more complex model of angiogenesis, incorporating the interactions of multiple cell types within a tissue context.
Protocol:
-
Aorta Excision: The thoracic aorta is carefully excised from a rat and cleaned of surrounding connective tissue.
-
Ring Preparation: The aorta is cut into small rings (1-2 mm in thickness).
-
Embedding: The aortic rings are embedded in a collagen gel matrix in a culture plate.
-
Treatment: The rings are cultured in the presence of the test compound or vehicle control.
-
Observation: The outgrowth of microvessels from the aortic rings is monitored and quantified over several days.
III. Biological Activity and Quantitative Data
Novel thioanisole derivatives have demonstrated significant biological activity in various assays. The quantitative data for key compounds are summarized below for comparative analysis.
A. Kinase Inhibitory Activity of 4-amino-2-(thio)phenol Derivatives
| Compound | Target Kinase | IC50 (µM) |
| 5i | Protein Kinase B/AKT | 1.26 |
| 5i | ABL Tyrosine Kinase | 1.50 |
Table 1: Inhibitory concentration (IC50) values of compound 5i against AKT and ABL kinases.[1]
B. Herbicidal Activity of α-Trifluorothioanisole Derivatives
| Compound | Weed Species | Concentration | Inhibitory Activity (%) |
| 5a | Amaranthus retroflexus | 37.5 g a.i./hm² | >85 |
| 5a | Abutilon theophrasti | 37.5 g a.i./hm² | >85 |
| 5a | Eclipta prostrata | 37.5 g a.i./hm² | >85 |
Table 2: Herbicidal activity of compound 5a against various broadleaf weeds.
IV. Signaling Pathways and Logical Relationships
The biological effects of novel thioanisole derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
A. AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: Inhibition of the AKT signaling pathway by a 4-amino-2-(thio)phenol derivative.
B. BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).
Caption: Inhibition of the BCR-ABL signaling pathway by a 4-amino-2-(thio)phenol derivative.
C. Experimental Workflow for Thioanisole Derivative Discovery
The discovery and development of novel thioanisole derivatives follow a structured workflow from initial design to biological evaluation.
Caption: A typical workflow for the discovery and development of novel thioanisole derivatives.
V. Conclusion
The exploration of novel thioanisole derivatives continues to be a fruitful area of research, yielding compounds with significant potential in both medicine and agriculture. The strategic incorporation of the thioanisole scaffold allows for the fine-tuning of molecular properties to achieve desired biological activities. The detailed synthetic protocols, quantitative biological data, and understanding of the underlying signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for new and improved therapeutic and agrochemical agents. Future work will likely focus on expanding the structural diversity of thioanisole libraries, elucidating detailed mechanisms of action, and optimizing lead compounds for clinical or commercial development.
References
Physicochemical Characteristics of Brominated Thioanisoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of brominated thioanisoles. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on providing clear, actionable data and methodologies.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of ortho-, meta-, and para-brominated thioanisoles, along with the parent compound, thioanisole, for comparative analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Thioanisole | C₇H₈S | 124.20 | Colorless liquid | -15[1][2] | 188[2] | 1.057 (at 20°C)[2] | 1.587[2] |
| 2-Bromothioanisole | C₇H₇BrS | 203.10 | Liquid | -24 | 145-146 (at 27 mmHg)[3] | 1.522 (at 25°C)[3] | 1.633[3] |
| 3-Bromothioanisole | C₇H₇BrS | 203.10 | Pale-Yellow Liquid | Not available | 124-125 (at 10 mmHg) | 1.51 (at 25°C) | 1.628 |
| 4-Bromothioanisole | C₇H₇BrS | 203.10 | White to light yellow solid | 38-40[4] | 128-130 (at 10 mmHg)[4] | Not available | Not available |
| Compound | logP | pKa |
| Thioanisole | 2.9 (at 25°C)[2] | Not available |
| 2-Bromothioanisole | Not available | Not available |
| 3-Bromothioanisole | Not available | Not available |
| 4-Bromothioanisole | Not available | Not available |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of brominated thioanisoles are crucial for reproducible research. The following sections outline established protocols.
Synthesis of 4-Bromothioanisole
This protocol is adapted from a patented industrial process for the selective synthesis of 4-bromothioanisole.[5][6][7]
Materials:
-
Thioanisole
-
Bromine
-
Iron(II) chloride (catalyst)
-
Water
-
Methanol
-
One-liter four-necked flask
-
Stirrer
-
Thermometer
-
Dropping funnel
-
Liebig condenser
-
Filtration apparatus
Procedure:
-
Charge a one-liter four-necked flask equipped with a stirrer, thermometer, dropping funnel, and Liebig condenser with 124.2 g (1.00 mole) of thioanisole and 0.32 g (0.002 mole) of iron(II) chloride.
-
With stirring, add 160 g (1.0 mole) of bromine dropwise via the dropping funnel at a constant temperature of 50°C over 4 hours.
-
After the addition is complete, allow the reaction to proceed for an additional hour.
-
Upon completion, add 50 g of water to the reaction mixture and separate the organic layer to obtain crude 4-bromothioanisole.
-
To the crude product, add 200.0 g of methanol and slowly cool the mixture from 50°C to -5°C with stirring to induce crystallization.
-
Collect the crystalline precipitate by filtration.
-
Wash the obtained crystals with methanol cooled to -5°C and dry to yield highly pure 4-bromothioanisole.
Synthesis of 3-Bromothioanisole
The following is a general method for the synthesis of 3-bromothioanisole from 3-bromophenylboronic acid.[8][9]
Materials:
-
3-Bromophenylboronic acid
-
Dimethyl disulfide
-
Di-tert-butyl peroxide (DTBP)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sealed tube
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a sealed tube, sequentially add 3-bromophenylboronic acid (1.0 mmol), dimethyl disulfide (2.0 mmol), di-tert-butyl peroxide (3.0 mmol), and acetonitrile (2.0 mL).
-
Stir the reaction mixture at 120°C in the air for 12 hours.
-
After the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with 5 mL of deionized water and extract with ethyl acetate (4 x 10 mL).
-
Combine the organic phases, wash with saturated saline (3 x 10 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent to obtain 3-bromothioanisole.
Characterization of Brominated Thioanisoles
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz or 500 MHz).
-
Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[10]
-
The chemical shifts (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hz are reported to elucidate the structure.
Infrared (IR) Spectroscopy:
-
IR spectra are obtained using an FT-IR spectrometer.[11][12]
-
Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between NaCl or KBr plates.
-
Characteristic absorption bands (in cm⁻¹) are identified to confirm the presence of functional groups. For brominated thioanisoles, key absorptions would include C-H stretching and bending frequencies for the aromatic ring and the methyl group, C-S stretching, and C-Br stretching frequencies.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of brominated thioanisoles.
Caption: General workflow for the synthesis of brominated thioanisoles.
Caption: Detailed workflow for the purification and characterization of brominated thioanisoles.
References
- 1. Thioanisole - Wikipedia [en.wikipedia.org]
- 2. Thioanisole CAS#: 100-68-5 [m.chemicalbook.com]
- 3. 2-Bromothioanisole 97 19614-16-5 [sigmaaldrich.com]
- 4. 4-Bromothioanisole 97 104-95-0 [sigmaaldrich.com]
- 5. US7041853B2 - Process for producing 4-bromothioanisole - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. CN1186319C - Process for producing 4-bromothioanisole - Google Patents [patents.google.com]
- 8. 3-Bromothioanisole | 33733-73-2 [chemicalbook.com]
- 9. 3-Bromothioanisole synthesis - chemicalbook [chemicalbook.com]
- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromo-2-(difluoromethoxy)thioanisole: Safety, Handling, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(difluoromethoxy)thioanisole is a halogenated organofluorine compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a bromo-substituent, a difluoromethoxy group, and a thioether linkage, suggests a unique combination of lipophilicity, metabolic stability, and reactivity, making it an interesting scaffold for the development of novel bioactive molecules. This guide provides a comprehensive overview of the available safety information, handling procedures, and postulated synthetic and reactive pathways for this compound, based on data from closely related analogues.
Safety and Handling
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard information from the structurally similar compound, 5-Bromo-2-(difluoromethoxy)anisole, is presented below as a primary reference for safety precautions.
Hazard Identification and Classification
Based on the data for 5-Bromo-2-(difluoromethoxy)anisole, the target compound is anticipated to have the following classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |
GHS Pictogram:
Signal Word: Warning
Precautionary Statements and First Aid
| Type | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264: Wash skin thoroughly after handling. | |
| P270: Do not eat, drink or smoke when using this product. | |
| P271: Use only outdoors or in a well-ventilated area. | |
| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330: Rinse mouth. | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313: If eye irritation persists: Get medical advice/attention. | |
| P362: Take off contaminated clothing and wash before reuse. | |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |
| P405: Store locked up. | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.
Storage and Incompatibility
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly sealed.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
Physicochemical Properties
Specific experimental data for this compound is limited. The following table includes estimated properties.
| Property | Value |
| CAS Number | 1805527-96-1 |
| Molecular Formula | C₈H₇BrF₂OS |
| Molecular Weight | 269.11 g/mol |
| Appearance | (Not available) |
| Boiling Point | (Not available) |
| Melting Point | (Not available) |
| Density | (Not available) |
| Solubility | (Not available) |
Experimental Protocols (Proposed)
Due to the lack of specific published methods for the synthesis and reactions of this compound, the following protocols are proposed based on general and established organic synthesis methodologies.
Proposed Synthesis of this compound
A plausible two-step synthesis starting from commercially available 5-bromo-2-hydroxythiophenol is outlined below.
Methodological & Application
Application of Thioanisole Derivatives in Pharmaceuticals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of thioanisole derivatives in pharmaceuticals, with a focus on their therapeutic actions, mechanisms, and relevant experimental protocols. Thioanisole, a simple alkyl-aryl thioether, serves as a versatile scaffold in medicinal chemistry, leading to the development of drugs with diverse pharmacological activities.
Non-Steroidal Anti-inflammatory Drugs (NSAIDs): The Case of Sulindac
A prominent example of a thioanisole derivative in clinical use is Sulindac , a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid class. Marketed under brand names such as Clinoril, Sulindac is utilized for the management of acute and chronic inflammatory conditions.[1][2][3][4]
Mechanism of Action
Sulindac is a prodrug that undergoes metabolic activation in the liver to its active sulfide metabolite, sulindac sulfide.[1][2] This active form exhibits both anti-inflammatory and analgesic properties through two primary mechanisms:
-
Cyclooxygenase (COX) Inhibition : Sulindac sulfide is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[5] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By inhibiting COX enzymes, sulindac sulfide reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[5][6]
-
COX-Independent Anticancer Activity : Emerging evidence suggests that sulindac also possesses anticancer properties that are independent of its COX-inhibitory function.[2][7] This activity is mediated through the binding of sulindac to the Retinoid X Receptor α (RXRα).[7] This interaction inhibits the activation of the PI3K/AKT signaling pathway, which is often dysregulated in cancer and promotes cell survival and proliferation.[7]
Data Presentation
The inhibitory activity of sulindac's active metabolite against COX enzymes and its binding affinity for RXRα are summarized in the table below.
| Compound | Target | IC50 / Ki Value | Assay Condition |
| Sulindac Sulfide | COX-1 | IC50: 1.9 µM[8] | In vitro enzyme assay |
| Ki: 1.02 µM | |||
| Sulindac Sulfide | COX-2 | IC50: 1.21 µM[8] | In vitro enzyme assay |
| Ki: 10.43 µM | |||
| Sulindac | RXRα | IC50: 80 µM[7] | Ligand binding assay |
Signaling Pathway Diagrams
The dual mechanisms of action of Sulindac are depicted in the following signaling pathway diagrams.
Experimental Protocols
This protocol is adapted from standard fluorometric or LC-MS/MS-based COX inhibitor screening assays.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Sulindac sulfide (test inhibitor)
-
DMSO (vehicle)
-
Stannous chloride or other quenching solution
-
Microplate reader or LC-MS/MS system
Procedure:
-
Prepare a solution of the COX enzyme in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme solution to each well.
-
Add various concentrations of sulindac sulfide (dissolved in DMSO) to the wells. For the control, add DMSO alone.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 2-10 minutes).
-
Stop the reaction by adding a quenching solution.
-
Quantify the product (e.g., Prostaglandin E2) using a suitable detection method (fluorometry or LC-MS/MS).
-
Calculate the percentage of inhibition for each concentration of sulindac sulfide and determine the IC50 value.
This protocol is used to assess the cytotoxic effects of sulindac on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HT-29, SW480)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sulindac
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of sulindac (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO alone).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the control and determine the IC50 value.
Proton Pump Inhibitors (PPIs)
Proton pump inhibitors are a class of drugs that profoundly reduce gastric acid production. While their core structure, a 2-pyridylmethylsulfinylbenzimidazole, is not directly derived from thioanisole, the synthesis of these drugs involves the formation of a thioether intermediate which is subsequently oxidized to the active sulfoxide. This structural similarity and synthetic relationship are noteworthy for researchers in thioether chemistry.
The mechanism of action of PPIs involves their accumulation in the acidic environment of the stomach's parietal cells, where they are converted to a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump), irreversibly inhibiting its function.
Antifungal Agents: An Area for Future Exploration
While various sulfur-containing heterocyclic compounds, such as thiazoles and thiosemicarbazones, have demonstrated significant antifungal activity, there is a notable lack of specific antifungal agents in the literature that are explicitly classified as direct derivatives of thioanisole (methyl phenyl sulfide).[5] The development of thioanisole-based compounds as antifungal agents represents a potential area for future research and drug discovery. The inherent lipophilicity and the potential for diverse functionalization of the thioanisole scaffold could be leveraged to design novel antifungal candidates.
General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a potential antifungal compound.
Materials:
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium (or other suitable broth)
-
Test compound (thioanisole derivative)
-
Standard antifungal drug (e.g., fluconazole, amphotericin B) as a positive control
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain in the appropriate broth.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound and the standard antifungal drug in the broth.
-
Add the fungal inoculum to each well. Include a growth control (inoculum without any drug) and a sterility control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the MIC by visual inspection or by measuring the optical density. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Conclusion
Thioanisole and its derivatives represent a valuable platform for the development of pharmaceutical agents. The well-established clinical use of Sulindac as an NSAID and its emerging potential as an anticancer agent underscore the therapeutic significance of this chemical scaffold. While direct applications in proton pump inhibitors are nuanced and the potential in antifungal drug discovery remains largely untapped, the versatility of thioanisole chemistry suggests that further exploration in these and other therapeutic areas is warranted. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel thioanisole-based pharmaceuticals.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for reactions involving 5-Bromo-2-(difluoromethoxy)thioanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(difluoromethoxy)thioanisole is a synthetic building block with significant potential in medicinal chemistry and drug discovery. Its structure incorporates three key features that are highly valuable for the development of novel therapeutic agents. The aryl bromide functionality serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.
The difluoromethoxy group is of particular interest as it can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing drug-target interactions through its capacity as a hydrogen bond donor.[1][2] The incorporation of fluorine can also improve metabolic stability and modulate lipophilicity, key parameters in optimizing the pharmacokinetic profile of a drug candidate.[3][4][5] Furthermore, thioanisole derivatives are integral components in a range of pharmaceuticals and agrochemicals, recognized for their contributions to biological activity.[6][7]
These application notes provide detailed protocols for two of the most powerful and versatile cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, using this compound as the starting material.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a carbon-carbon bond at the 5-position of the thioanisole ring.
Reaction Scheme:
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the palladium-catalyzed amination of this compound to form a carbon-nitrogen bond.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%) to a dry Schlenk flask.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.
-
To this mixture, add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOt-Bu, 2.0 eq).
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (4-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the aminated product.
Data Presentation
The following tables provide a template for recording and comparing experimental data for the proposed reactions.
Table 1: Suzuki-Miyaura Coupling Reaction Data
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (by HPLC/NMR) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ||
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 100 | 8 | ||
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane | 100 | 16 | ||
| 4 |
Table 2: Buchwald-Hartwig Amination Reaction Data
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (by HPLC/NMR) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu | Toluene | 110 | 10 | ||
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (4) | K₃PO₄ | Dioxane | 100 | 18 | ||
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | Toluene | 100 | 12 | ||
| 4 |
Visualizations
The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions, applicable to both the Suzuki-Miyaura and Buchwald-Hartwig protocols described.
Caption: General workflow for Pd-catalyzed cross-coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 5. the-role-of-trifluoromethyl-and-trifluoromethoxy-groups-in-medicinal-chemistry-implications-for-drug-design - Ask this paper | Bohrium [bohrium.com]
- 6. Thioanisole Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
- 7. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-2-(difluoromethoxy)thioanisole as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-2-(difluoromethoxy)thioanisole as a versatile chemical intermediate in organic synthesis, particularly for applications in pharmaceutical and agrochemical research. The presence of the bromine atom, the difluoromethoxy group, and the thioether linkage allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. The difluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, which are desirable properties in drug design.
Key Applications
This compound is a key starting material for a range of chemical reactions, including:
-
Cross-Coupling Reactions: The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
-
Oxidation: The thioether moiety can be selectively oxidized to the corresponding sulfoxide or sulfone, which are important functional groups in many biologically active compounds.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the difluoromethoxy group can activate the aromatic ring for nucleophilic aromatic substitution reactions under specific conditions.
The derivatives synthesized from this intermediate have potential applications in various therapeutic areas, including oncology and infectious diseases, owing to the known biological activities of structurally related thioanisole compounds.
Chemical Properties and Data
Below is a summary of the key chemical properties for this compound.
| Property | Value |
| CAS Number | 1805527-96-1 |
| Molecular Formula | C8H7BrF2OS |
| Molecular Weight | 269.11 g/mol |
| Appearance | (Not specified, typically a liquid or low-melting solid) |
| Boiling Point | (Not specified) |
| Density | (Not specified) |
Experimental Protocols
The following protocols are representative methods for the key transformations of this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Oxidation to 5-Bromo-2-(difluoromethoxy)phenyl methyl sulfoxide/sulfone
The oxidation of the thioether to a sulfoxide or sulfone can be achieved using various oxidizing agents. The selectivity for the sulfoxide versus the sulfone can often be controlled by the choice of oxidant, stoichiometry, and reaction conditions.[1][2][3][4][5]
Protocol: Oxidation with Hydrogen Peroxide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetonitrile and water.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% aqueous solution, 1.1 eq for sulfoxide, 2.2 eq for sulfone) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Representative Quantitative Data:
| Product | Oxidant | Reaction Time (h) | Typical Yield |
| Sulfoxide | H2O2 (1.1 eq) | 2 - 6 | 85 - 95% |
| Sulfone | H2O2 (2.2 eq) | 6 - 12 | 80 - 90% |
Suzuki-Miyaura Cross-Coupling
This reaction is a versatile method for the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester.[6][7][8][9]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of toluene and water or 1,4-dioxane and water.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and dilute with water.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Representative Quantitative Data:
| Arylboronic Acid | Base | Catalyst | Typical Yield |
| Phenylboronic acid | K2CO3 | Pd(PPh3)4 | 75 - 90% |
| 4-Methoxyphenylboronic acid | Cs2CO3 | Pd(dppf)Cl2 | 80 - 95% |
| 3-Pyridinylboronic acid | K3PO4 | Pd(OAc)2/SPhos | 60 - 85% |
Buchwald-Hartwig Amination
This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[10][11][12][13][14]
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or K3PO4, 1.5 eq) in a Schlenk tube.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the mixture to 90-120 °C for 12-24 hours.
-
Monitoring and Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Representative Quantitative Data:
| Amine | Base | Ligand | Typical Yield |
| Morpholine | NaOtBu | Xantphos | 80 - 95% |
| Aniline | K3PO4 | BINAP | 70 - 85% |
| Benzylamine | Cs2CO3 | RuPhos | 75 - 90% |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the oxidation of this compound.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-2-(difluoromethoxy)thioanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 5-Bromo-2-(difluoromethoxy)thioanisole. The information is compiled from safety data sheets of analogous compounds and general chemical safety principles. It is intended to guide laboratory personnel in minimizing risks associated with the use of this compound in research and development.
Compound Information and Hazard Summary
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C8H7BrF2OS | Inferred |
| Molecular Weight | 269.11 g/mol | Inferred |
| Appearance | Likely a solid or liquid | Inferred |
| Storage Temperature | Room temperature, in a cool, dry, well-ventilated area[2][3][4] | Supplier Recommendations |
| InChIKey | Not available | N/A |
| CAS Number | 1805527-96-1 | [5] |
Hazard Identification
Based on analogous compounds, the following GHS hazard classifications are anticipated:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |
Experimental Protocols
2.1. Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is crucial.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][4]
-
Skin Protection:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat, and additional protective clothing if there is a risk of splashing.[2]
-
-
Respiratory Protection: Use in a well-ventilated area. If dust, mists, or vapors are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[2]
2.2. Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.
2.3. Storage Procedures
-
Store in a tightly closed container.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
2.4. Spill and Emergency Procedures
-
Minor Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and the appropriate safety personnel.
-
Do not re-enter the area until it has been deemed safe by trained personnel.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
2.5. Disposal
Dispose of waste in accordance with local, state, and federal regulations. This compound should not be allowed to enter drains or the environment.[2]
Diagrams
3.1. Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
3.2. Emergency Response Logic
Caption: Decision-making process for emergency response to exposure.
References
Application Notes and Protocols: 5-Bromo-2-(difluoromethoxy)thioanisole as a Versatile Building Block for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(difluoromethoxy)thioanisole is a halogenated aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a reactive bromine atom, a lipophilic difluoromethoxy group, and a modifiable thioanisole moiety, makes it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The difluoromethoxy group is a valuable bioisostere for a methoxy or hydroxyl group, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The thioanisole group can be further oxidized to sulfoxides and sulfones, offering additional avenues for structural diversification.
These application notes provide an overview of the potential applications of this compound in key organic transformations and offer generalized protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, based on established methodologies for structurally similar aryl bromides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1805527-96-1 | [1][2] |
| Molecular Formula | C₈H₇BrF₂OS | Calculated |
| Molecular Weight | 269.11 g/mol | Calculated |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified |
Applications in Organic Synthesis
The reactivity of the aryl bromide in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern synthetic chemistry for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound. This compound can be coupled with a wide range of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl substituents. This reaction is widely used in the synthesis of biaryl scaffolds, which are common motifs in pharmaceuticals.
A generalized reaction scheme for the Suzuki-Miyaura coupling of an aryl bromide is depicted below.
Caption: Generalized Suzuki-Miyaura Coupling Reaction.
Table of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides:
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 25-76 | General conditions for 2-bromo-5-(bromomethyl)thiophene.[3][4] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | High | Effective for sterically hindered substrates. |
| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80 | Good to Excellent | A common and robust catalyst system. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[5][6] This reaction is of paramount importance in drug discovery for the synthesis of anilines and their derivatives, which are prevalent in biologically active compounds. This compound can be reacted with a diverse range of primary and secondary amines, as well as other nitrogen-containing nucleophiles.
A generalized workflow for the Buchwald-Hartwig amination is illustrated below.
Caption: Experimental workflow for Buchwald-Hartwig Amination.
Table of Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides:
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | Classic conditions for a broad range of amines. | |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | Effective for coupling with less nucleophilic amines. | |
| tBuBrettPhos Pd G3 | LHMDS | THF | 65 | Moderate to Excellent | Useful for amination of heterocyclic bromides.[7] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be adapted and optimized for this compound and the specific coupling partner being used.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Boronic acid or boronic ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (if using a two-phase system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid derivative, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium catalyst or precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 1.2 - 1.5 times the moles of Pd)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., toluene, THF, t-BuOH)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, the phosphine ligand, and the base to a dry reaction flask.
-
Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.
-
Add this compound and the amine.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or other suitable methods to yield the pure N-arylated product.
Conclusion
This compound represents a promising and highly functionalized building block for organic synthesis. Its potential for facile transformation via palladium-catalyzed cross-coupling reactions opens up a wide array of possibilities for the synthesis of novel compounds with applications in drug discovery and materials science. The protocols provided herein serve as a starting point for the exploration of its synthetic utility. Further research into the specific reactivity and applications of this compound is warranted to fully unlock its potential as a valuable tool for synthetic chemists.
References
- 1. 1805527-96-1(this compound) | Kuujia.com [nl.kuujia.com]
- 2. 1805527-96-1(this compound) | Kuujia.com [ko.kuujia.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thioanisole Derivatives in Agricultural Chemicals
Introduction
Thioanisole, or methyl phenyl sulfide, and its derivatives represent a significant class of organosulfur compounds utilized as versatile intermediates and active ingredients in the agrochemical industry.[1][2][3] The unique physicochemical properties conferred by the methylthio- moiety contribute to the biological activity of these molecules, leading to the development of novel herbicides, insecticides, and fungicides.[4][5] This document provides detailed application notes, experimental protocols, and efficacy data for select thioanisole derivatives, intended for researchers, scientists, and professionals in agrochemical development.
Herbicidal Applications
Thioanisole derivatives have emerged as promising candidates for weed management, with several studies demonstrating their potent herbicidal activity. A notable class includes α-trifluorothioanisole derivatives containing phenylpyridine moieties, which have shown high efficacy against various broadleaf weeds.[6]
Efficacy of α-Trifluorothioanisole Phenylpyridine Derivatives
A series of synthesized α-trifluorothioanisole derivatives were evaluated for their post-emergence herbicidal activity in greenhouse trials. Compound 5a demonstrated particularly high efficacy, outperforming the commercial herbicide fomesafen against several broadleaf weeds at a low application rate.[6]
Table 1: Post-Emergence Herbicidal Activity of Thioanisole Derivatives (% Inhibition) [6]
| Compound | Application Rate (g a.i./hm²) | Abutilon theophrasti (AT) | Amaranthus retroflexus (AR) | Eclipta prostrata (EP) |
|---|---|---|---|---|
| 5a | 37.5 | >85 | >85 | >85 |
| 5f | 37.5 | >70 | >70 | >70 |
| Fomesafen | 37.5 | ~80 | ~80 | ~80 |
Experimental Protocols: Synthesis of Herbicidal Thioanisole Derivatives
The following protocols are adapted from the synthesis of α-trifluorothioanisole phenylpyridine derivatives.[6]
Protocol 1: General Synthesis of Substituted Phenylpyridines (Compounds 3a–3f)
-
In a reaction vessel under a nitrogen atmosphere, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (5 mmol), triphenylphosphorus (0.5 mmol), K₂CO₃ (10 mmol), substituted p-hydroxybenzeneboronic acid (5.5 mmol), and palladium(II) acetate (0.25 mmol).
-
Add CH₃CN (10 mL) and CH₃OH (5 mL) as solvents.
-
Stir the mixture at 50 °C for 6 hours.
-
After cooling, perform liquid-liquid extraction with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine and concentrate under reduced pressure.
-
Recrystallize the residue from an ethanol/water mixture at 70 °C to yield the pure phenylpyridine compounds.
Protocol 2: General Synthesis of Thioanisole Ether Derivatives (Compounds 5a–5f)
-
To a solution of a substituted phenylpyridine (2 mmol) in N,N-dimethylformamide (10 mL) under a nitrogen atmosphere, add NaH (3 mmol, 60% dispersion in mineral oil).
-
Stir the mixture at 20 °C for 30 minutes.
-
Add 4-trifluoromethylthiobenzyl bromide (2.4 mmol) to the mixture.
-
Increase the temperature to 60 °C and stir for 8 hours.
-
Extract the reaction mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine and concentrate.
-
Purify the crude product via silica gel column chromatography using a petroleum ether/ethyl acetate gradient (e.g., 15:1 v/v) to obtain the target thioanisole derivatives.
Protocol 3: Synthesis of Sulfoxide and Sulfone Derivatives (Compounds 6a-6f and 7a-7f)
-
For Sulfoxides (6a-6f):
-
For Sulfones (7a-7f):
-
Dissolve the thioanisole derivative (0.4 mmol) in trifluoroacetic acid (2 mL).
-
Add 30% hydrogen peroxide (1.6 mmol) and stir at 60 °C for 6 hours.[6]
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract with ethyl acetate (3 x 30 mL), wash with Na₂SO₃ solution, and concentrate.[6]
-
Purify the residue by silica gel column chromatography (e.g., petroleum ether/ethyl acetate 10:1 v/v).[6]
-
References
- 1. nbinno.com [nbinno.com]
- 2. Thioanisole | 100-68-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. US4124646A - Process for producing thioanisole - Google Patents [patents.google.com]
- 5. Buy Thioanisole | 100-68-5 [smolecule.com]
- 6. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Bromo-2-(difluoromethoxy)thioanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Bromo-2-(difluoromethoxy)thioanisole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The selection of an appropriate purification technique is critical to achieving the desired purity profile for downstream applications. The following sections outline common purification methodologies, including column chromatography and recrystallization, which are broadly applicable to compounds of this nature.
Purification by Column Chromatography
Column chromatography is a highly effective method for the separation of this compound from impurities based on differential adsorption to a stationary phase.
Experimental Protocol
a. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column or flash chromatography system
-
Collection tubes or flasks
-
Rotary evaporator
b. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing to avoid air bubbles and channels.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate). The optimal solvent system should be predetermined by TLC analysis.
-
Fraction Collection: Collect fractions in separate tubes and monitor the elution of the desired compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Typical Results for Column Chromatography Purification
| Parameter | Value |
| Initial Purity (by HPLC) | 85% |
| Final Purity (by HPLC) | >98% |
| Yield | 75% |
| Eluent System | Hexane:Ethyl Acetate (9:1 v/v) |
| Stationary Phase | Silica Gel (230-400 mesh) |
Workflow Diagram
Caption: Workflow for Column Chromatography Purification.
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility.
Experimental Protocol
a. Materials and Reagents:
-
Crude this compound (solid)
-
Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a solvent mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
b. Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Data Presentation
Table 2: Typical Results for Recrystallization Purification
| Parameter | Value |
| Initial Purity (by HPLC) | 90% |
| Final Purity (by HPLC) | >99% |
| Recovery | 85% |
| Recrystallization Solvent | Ethanol |
Workflow Diagram
Caption: Workflow for Recrystallization Purification.
Logical Relationship of Purification Techniques
The choice of purification method often depends on the nature of the impurities and the scale of the purification.
Caption: Selection of Purification Method.
These protocols provide a general framework for the purification of this compound. Researchers should optimize the specific conditions, such as solvent systems and temperatures, based on the impurity profile of their crude material and the desired final purity.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-(difluoromethoxy)thioanisole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(difluoromethoxy)thioanisole. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, categorized by the potential reaction step.
Low Yield of Aryl Difluoromethyl Ether
Q1: My O-difluoromethylation of the starting phenol is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in O-difluoromethylation of phenols are often attributed to several factors. The choice of difluoromethylating agent and reaction conditions are critical. Here are some common issues and potential solutions:
-
Inefficient Difluorocarbene Generation: Many methods rely on the in-situ generation of difluorocarbene (:CF₂). If the generation is slow or inefficient, the yield will be poor.
-
Troubleshooting:
-
Ensure your reagents for generating difluorocarbene are pure and dry. For instance, when using sodium chlorodifluoroacetate, ensure it is of high quality.
-
Optimize the reaction temperature. Some methods require heating to facilitate decarboxylation and carbene formation.[1]
-
Consider alternative difluorocarbene precursors like S-(Difluoromethyl)sulfonium salts which can be effective under milder conditions.[2]
-
-
-
Poor Nucleophilicity of the Phenol: Electron-withdrawing groups on the phenol can decrease its nucleophilicity, leading to a slower reaction with difluorocarbene.
-
Troubleshooting:
-
Increase the reaction time or temperature to facilitate the reaction of less nucleophilic phenols.
-
Ensure a sufficiently strong base is used to fully deprotonate the phenol, generating the more nucleophilic phenoxide.
-
-
-
Side Reactions: The reactive difluorocarbene can engage in side reactions, such as insertion into C-H bonds, although O-H insertion is generally favored with phenols.
-
Troubleshooting:
-
Use of a suitable solvent can influence the reaction pathway.
-
Carefully control the stoichiometry of the reagents to minimize side reactions.
-
-
Table 1: Comparison of Selected O-Difluoromethylation Methods for Phenols
| Difluoromethylating Agent | Base | Solvent | Temperature (°C) | Typical Yields | Key Considerations |
| Sodium chlorodifluoroacetate | K₂CO₃ or other bases | DMF, MeCN | 100-120 | Good to Excellent | Reagent is a stable solid; requires heating.[1] |
| Difluoromethyltriflate (HCF₂OTf) | KOH | MeCN | Room Temp | Good | Reagent is a liquid; reaction is fast.[3] |
| S-(Difluoromethyl)sulfonium salt | LiOH | Not specified | Not specified | Good to Excellent | Bench-stable reagent.[2] |
| Difluorobromoacetic acid | Photoredox catalyst | Not specified | Room Temp | Good | Uses visible light photocatalysis.[4] |
Inefficient Thioanisole Formation
Q2: I am having trouble with the methylation of the thiophenol precursor to form the thioanisole. What could be going wrong?
A2: The S-methylation of a thiophenol is generally a robust reaction, but issues can arise from the substrate, reagents, or reaction conditions.
-
Incomplete Deprotonation of the Thiol: The thiophenol must be converted to the thiophenolate anion to act as an effective nucleophile.
-
Troubleshooting:
-
Use a strong enough base to ensure complete deprotonation. Sodium hydroxide or potassium carbonate are commonly used.[5]
-
Ensure the reaction is performed under anhydrous conditions if using bases that are sensitive to water.
-
-
-
Reactivity of the Methylating Agent: The choice of methylating agent is important.
-
Troubleshooting:
-
Methyl iodide is highly reactive and commonly used. Other options include dimethyl sulfate.
-
Ensure the methylating agent is added slowly to control any exothermic reaction.
-
-
-
Oxidation of the Thiophenol: Thiophenols can be susceptible to oxidation to disulfides, especially in the presence of air and base.
-
Troubleshooting:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use fresh, high-quality thiophenol starting material.
-
-
Poor Regioselectivity or Low Yield in Bromination
Q3: The bromination of my difluoromethoxy-thioanisole precursor is giving a mixture of isomers or a low yield of the desired 5-bromo product. How can I improve this?
A3: The bromination of an aromatic ring is an electrophilic aromatic substitution reaction, and the regioselectivity is controlled by the directing effects of the existing substituents. Both the difluoromethoxy and the methylthio groups are ortho-, para-directing.
-
Understanding Directing Effects:
-
The -OCF₂H group is generally considered to be ortho-, para-directing and activating, although less so than a methoxy group.
-
The -SCH₃ group is also ortho-, para-directing and activating.
-
The desired product is the 5-bromo isomer, which is para to the -SCH₃ group and meta to the -OCF₂H group. This suggests that the directing effect of the -SCH₃ group may be stronger in this case.
-
-
Controlling the Reaction:
-
Over-bromination: Phenols and their derivatives can be highly activated, leading to the formation of di- or tri-brominated products.[6]
-
Troubleshooting:
-
Use a milder brominating agent, such as N-bromosuccinimide (NBS), instead of elemental bromine.
-
Perform the reaction at a low temperature to control the reactivity.
-
Carefully control the stoichiometry of the brominating agent.
-
-
-
Incorrect Regiochemistry:
-
Troubleshooting:
-
The choice of solvent can influence the regioselectivity of the reaction. Non-polar solvents may favor different isomers compared to polar solvents.
-
Protecting groups can be used to block certain positions on the ring and direct the bromination to the desired position. For example, a removable protecting group could be placed at the position ortho to the difluoromethoxy group.
-
-
-
Table 2: Common Brominating Agents and Conditions
| Brominating Agent | Solvent | Conditions | Comments |
| Bromine (Br₂) | Acetic Acid, CCl₄ | Room Temp or below | Highly reactive, can lead to over-bromination.[7] |
| N-Bromosuccinimide (NBS) | DMF, CH₃CN | Room Temp, often with a radical initiator | Milder than Br₂, often gives better control. |
| H₂O₂-HBr system | Water | Ambient Temp | A "green" and efficient method for brominating phenols.[8] |
Frequently Asked Questions (FAQs)
Q4: What is a plausible synthetic route for this compound?
A4: A likely synthetic pathway would start from 4-bromophenol. The sequence of reactions would be:
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Thiolation: Introduction of a thiol group at the 2-position. This can be a challenging step and may require specific methods for ortho-thiolation.
-
Difluoromethoxylation: Conversion of the phenolic hydroxyl group to a difluoromethoxy group.
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Methylation: S-methylation of the thiol group to form the thioanisole.
An alternative route could involve starting with 2-mercaptophenol, followed by difluoromethoxylation, methylation, and finally bromination. The final bromination step's regioselectivity would be crucial.
Q5: How can I monitor the progress of my reactions?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of products. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Q6: What are some key safety precautions to take during this synthesis?
A6:
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Bromine and Brominating Agents: These are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Difluoromethylating Agents: Some difluoromethylating agents, like chlorodifluoromethane (Freon 22), are ozone-depleting and gaseous, requiring specialized handling.[3] Newer, solid, or liquid reagents are generally safer to handle but should still be used with caution.
-
Thiophenols: These compounds have a strong, unpleasant odor and are toxic. Handle them in a fume hood.
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Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
Visualizations
Caption: A potential synthetic workflow for this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thioanisole synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 5-Bromo-2-(difluoromethoxy)thioanisole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving the synthesis of 5-Bromo-2-(difluoromethoxy)thioanisole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, based on a plausible three-step synthetic route starting from 2-fluorothioanisole.
Step 1: Electrophilic Bromination of 2-Fluorothioanisole
Q1: My reaction produced multiple isomers, leading to a difficult purification process. How can I identify the undesired isomers?
A1: The electrophilic bromination of 2-fluorothioanisole is expected to primarily yield the desired 5-bromo-2-fluorothioanisole due to the directing effects of the fluorine and methylthio groups. However, the formation of other isomers is possible. The primary potential byproduct is 3-bromo-2-fluorothioanisole.
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Identification: These isomers can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing the coupling patterns of the aromatic protons. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify the isomers based on their fragmentation patterns, although their mass spectra will be identical.
Q2: I observe a product with a mass corresponding to a dibrominated compound. What is this byproduct?
A2: Over-bromination can lead to the formation of dibromo-2-fluorothioanisole. The most likely isomers are 3,5-dibromo-2-fluorothioanisole.
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Troubleshooting: This issue can be mitigated by carefully controlling the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) and the reaction temperature. Using a milder brominating agent or a shorter reaction time can also help to prevent over-bromination.
Step 2: Nucleophilic Aromatic Substitution (SNAr) of 5-Bromo-2-fluorothioanisole
Q3: The conversion of 5-Bromo-2-fluorothioanisole to 4-Bromo-2-(methylthio)phenol is incomplete. What could be the reason?
A3: Incomplete reaction is a common issue in SNAr reactions. This could be due to several factors:
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Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature.
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Base strength: The choice and concentration of the base are critical for the deprotonation of the incoming nucleophile (hydroxide). A base that is too weak may result in a low reaction rate.
-
Solvent: A polar aprotic solvent is typically required to facilitate the SNAr reaction.
A significant amount of unreacted starting material, 5-Bromo-2-fluorothioanisole, will be observed during analysis.
Q4: I am observing byproducts related to the displacement of the bromo group instead of the fluoro group. Is this possible?
A4: While the fluorine atom is generally a better leaving group in SNAr reactions due to its high electronegativity which activates the aromatic ring, displacement of the bromine atom is a potential side reaction, though less favorable. This would result in the formation of 5-fluoro-2-(methylthio)phenol.
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Identification: This byproduct can be identified by mass spectrometry, as it will have a different molecular weight compared to the desired product.
Step 3: Difluoromethoxylation of 4-Bromo-2-(methylthio)phenol
Q5: My final product is contaminated with a compound that appears to be the starting material. Why is the difluoromethoxylation incomplete?
A5: Incomplete difluoromethoxylation can be due to several factors:
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Reagent activity: The difluoromethoxylating agent (e.g., generated from chlorodifluoromethane or other sources) may have degraded or been used in insufficient quantity.
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Reaction conditions: Temperature and pressure are critical parameters for this reaction. Ensure that the reaction is carried out under the optimized conditions.
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Base: The choice of base is important for the deprotonation of the phenol.
The presence of unreacted 4-Bromo-2-(methylthio)phenol is the primary indicator of an incomplete reaction.
Q6: I have identified a byproduct with a higher molecular weight that seems to have incorporated the difluoromethyl group, but not as an ether. What could this be?
A6: A potential side reaction is the C-difluoromethylation of the aromatic ring, leading to the formation of a (difluoromethyl)-4-bromo-2-(methylthio)phenol isomer. This occurs if the difluorocarbene intermediate reacts with the aromatic ring instead of the hydroxyl group.
-
Identification: This byproduct can be identified by NMR spectroscopy, where the difluoromethyl group will appear as a triplet coupled to the aromatic proton, and by mass spectrometry due to its distinct molecular weight.
Frequently Asked Questions (FAQs)
Q: What is the most likely synthetic route for this compound?
A: A plausible and efficient synthetic route starts from 2-fluorothioanisole, proceeds through electrophilic bromination to yield 5-bromo-2-fluorothioanisole, followed by a nucleophilic aromatic substitution to replace the fluorine with a hydroxyl group, and finally, difluoromethoxylation of the resulting phenol.
Q: What are the key analytical techniques for identifying byproducts in these reactions?
A: The most powerful techniques are:
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Gas Chromatography-Mass Spectrometry (GC-MS): For separating and identifying volatile compounds and determining their molecular weights.
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Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For detailed structural elucidation of the main product and any isolated byproducts. ¹⁹F NMR is particularly useful for reactions involving fluorine.
Q: How can I purify the final product from the identified byproducts?
A: Column chromatography on silica gel is a standard and effective method for purifying the desired product from isomeric and other byproducts.[1] The choice of eluent system will depend on the polarity of the compounds to be separated. Distillation under reduced pressure can also be effective for separating compounds with sufficiently different boiling points.[1]
Data Presentation
Table 1: Potential Byproducts in the Synthesis of this compound
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Step | Suggested Analytical Method |
| 3-Bromo-2-fluorothioanisole | C₇H₆BrFS | 221.09 | 1 | GC-MS, ¹H NMR |
| 3,5-Dibromo-2-fluorothioanisole | C₇H₅Br₂FS | 299.99 | 1 | GC-MS, ¹H NMR |
| 5-Fluoro-2-(methylthio)phenol | C₇H₇FOS | 158.19 | 2 | GC-MS, ¹⁹F NMR |
| (Difluoromethyl)-4-bromo-2-(methylthio)phenol | C₈H₈BrF₂OS | 285.11 | 3 | LC-MS, ¹H NMR, ¹⁹F NMR |
| 4-Bromo-2-(methylsulfinyl)phenol | C₇H₇BrO₂S | 235.09 | 2 or 3 | LC-MS |
| 4-Bromo-2-(methylsulfonyl)phenol | C₇H₇BrO₃S | 251.09 | 2 or 3 | LC-MS |
Experimental Protocols
Hypothetical Synthesis of this compound
Step 1: Synthesis of 5-Bromo-2-fluorothioanisole
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Dissolve 2-fluorothioanisole (1 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.[1]
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
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Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.
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Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4-Bromo-2-(methylthio)phenol
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In a sealed reaction vessel, dissolve 5-bromo-2-fluorothioanisole (1 equivalent) in a polar aprotic solvent such as DMSO or DMF.
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Add a strong base, such as potassium hydroxide or sodium hydroxide (2-3 equivalents).
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Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
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After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.
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Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by column chromatography.
Step 3: Synthesis of this compound
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Dissolve 4-bromo-2-(methylthio)phenol (1 equivalent) and a suitable base (e.g., potassium carbonate, 2 equivalents) in a polar aprotic solvent like DMF in a pressure-rated vessel.
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Cool the mixture and introduce a source of difluorocarbene. A common method is to bubble chlorodifluoromethane (Freon-22) gas through the solution while carefully controlling the temperature and pressure.
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Heat the sealed vessel to the desired temperature (e.g., 80-120 °C) for several hours.
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Monitor the reaction progress by GC-MS or LC-MS.
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After completion, cool the reaction, filter off any inorganic salts, and partition the filtrate between water and an organic solvent.
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Wash the organic layer, dry it, and concentrate it.
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Purify the final product by column chromatography or distillation under reduced pressure.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Formation of key byproducts during the synthesis.
References
Technical Support Center: Purification of 5-Bromo-2-(difluoromethoxy)thioanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Bromo-2-(difluoromethoxy)thioanisole.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound relevant to its purification?
A1: this compound is a moderately polar organic compound. Its polarity is influenced by the presence of a bromine atom, a difluoromethoxy group, and a thioanisole moiety. It is expected to be a solid at room temperature and soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Q2: What are the most common methods for purifying this compound?
A2: The primary methods for purification are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.
Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A3: Potential impurities can arise from the starting materials or side reactions during synthesis. These may include:
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Isomeric byproducts: Bromination of the aromatic ring might lead to the formation of other bromo-isomers.
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Over-brominated species: Introduction of more than one bromine atom onto the aromatic ring.
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Unreacted starting materials: Residual starting materials from the synthesis.
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Oxidation product: The thioether can be oxidized to the corresponding sulfoxide or sulfone.
Troubleshooting Guides
Silica Gel Column Chromatography
Problem: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system.
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Possible Cause: The chosen solvent system is not polar enough to elute the compound. The difluoromethoxy and thioether groups can increase the compound's polarity.
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Solution: Increase the polarity of the eluent. A gradient elution starting with a non-polar solvent and gradually increasing the proportion of a polar solvent is recommended. See the table below for suggested solvent systems.
Problem: The separation between my desired product and an impurity is very poor.
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Possible Causes:
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The polarity of the product and the impurity are very similar.
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The column is overloaded with the crude sample.
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Solutions:
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Try a different solvent system. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can improve separation.
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Use a shallower solvent gradient during elution to increase the resolution between closely eluting compounds.
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Reduce the amount of crude material loaded onto the column.
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Problem: My compound appears to be degrading on the silica gel column.
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Possible Cause: Thioethers can be sensitive to acidic conditions, and silica gel is slightly acidic. This can lead to decomposition.
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Solution:
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Deactivate the silica gel by adding a small amount of a neutralising agent, such as triethylamine (0.1-1%), to the eluent.
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Alternatively, use a different stationary phase like neutral alumina.
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Recrystallization
Problem: I am unable to find a suitable single solvent for recrystallization.
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Possible Cause: The compound may have very high solubility in some solvents and very low solubility in others, making a single-solvent recrystallization challenging.
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Solution: Employ a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Allow the solution to cool slowly to promote crystal formation.
Problem: The compound "oils out" instead of forming crystals during recrystallization.
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Possible Causes:
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The solution is cooling too rapidly.
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The concentration of the compound is too high.
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The presence of significant impurities.
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Solutions:
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Ensure the solution cools down slowly. You can insulate the flask to slow the cooling rate.
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Use a more dilute solution.
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If the crude product is very impure, it may be necessary to first perform a quick column chromatography to remove the bulk of the impurities before attempting recrystallization.
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Problem: The recovery yield after recrystallization is very low.
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Possible Causes:
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Too much "good" solvent was used, keeping the product dissolved even at low temperatures.
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The product is significantly soluble in the "poor" solvent.
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Premature crystallization occurred during hot filtration.
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Solutions:
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Use the minimum amount of hot solvent necessary to dissolve the compound.
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After crystallization, cool the mixture in an ice bath to maximize the precipitation of the product before filtration.
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Ensure the filtration apparatus is pre-heated before filtering the hot solution to prevent the product from crashing out on the filter paper.
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Data Presentation
Table 1: Suggested Solvent Systems for Silica Gel Column Chromatography of this compound
| Solvent System (v/v) | Polarity | Expected Rf Range* | Notes |
| Hexane / Ethyl Acetate (9:1) | Low | 0.1 - 0.3 | Good starting point for initial TLC analysis. |
| Hexane / Ethyl Acetate (4:1) | Medium | 0.3 - 0.5 | Suitable for elution if the compound is less polar. |
| Hexane / Dichloromethane (1:1) | Medium | 0.2 - 0.4 | An alternative non-polar/polar combination. |
| Dichloromethane / Methanol (99:1) | High | 0.1 - 0.3 | For more polar impurities or if the product has low mobility. |
*Expected Rf values are estimates and should be confirmed by TLC analysis with your specific crude material.
Table 2: Suggested Solvents for Recrystallization Screening of this compound
| Solvent / Solvent System | Type | Rationale |
| Ethanol | Single Solvent | Aromatic compounds often show good solubility in hot ethanol and lower solubility when cold. |
| Isopropanol | Single Solvent | Similar to ethanol, can be a good alternative. |
| Hexane / Ethyl Acetate | Two-Solvent System | A common combination for compounds of moderate polarity. |
| Toluene / Heptane | Two-Solvent System | Good for aromatic compounds; dissolve in hot toluene and add heptane as the anti-solvent. |
| Acetone / Water | Two-Solvent System | For more polar compounds; dissolve in acetone and add water. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
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Preparation of the Column:
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Select an appropriate size glass column based on the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
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Add a layer of sand on top of the silica bed to prevent disturbance.
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-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
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Elution:
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Begin eluting with the least polar solvent mixture determined from your initial TLC analysis.
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Collect fractions and monitor their composition by TLC.
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If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product and any more polar impurities.
-
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Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
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Protocol 2: Recrystallization
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Solvent Selection:
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In a small test tube, add a small amount of the crude product.
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Add a potential recrystallization solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
-
Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
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Decolorization (Optional):
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If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional):
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If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
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Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold recrystallization solvent.
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Dry the crystals in a vacuum oven to remove any residual solvent.
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Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for purification by silica gel column chromatography.
Optimization of reaction conditions for thioanisole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in thioanisole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of thioanisole, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my thioanisole synthesis unexpectedly low?
A1: Low yields in thioanisole synthesis can stem from several factors:
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Incomplete Deprotonation of Thiophenol: For reactions involving the S-methylation of thiophenol, incomplete deprotonation to the thiophenolate anion will result in unreacted starting material. Ensure the base used (e.g., NaOH, NaH) is of good quality, used in a sufficient molar excess, and that the deprotonation step is allowed to proceed to completion before adding the methylating agent.
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Side Reactions: The formation of byproducts can significantly reduce the yield of the desired thioanisole. Common side reactions include the oxidation of thiophenol to diphenyl disulfide, especially if the reaction is exposed to air for extended periods. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[1]
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Suboptimal Reaction Temperature: The reaction temperature plays a crucial role. For instance, in gas-phase reactions using methanol as a methylating agent over an alumina catalyst, the yield of thioanisole is maximized at specific temperature ranges (e.g., 350°C).[2] Lower or higher temperatures can lead to incomplete reaction or decomposition.
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Inefficient Methylating Agent: The choice and reactivity of the methylating agent are critical. While dimethyl sulfate and methyl iodide are highly reactive, they also pose significant health and environmental risks.[3][4] Greener alternatives like dimethyl carbonate (DMC) may require a catalyst and specific conditions to achieve high yields.[3][5]
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Poor Quality of Reagents: The purity of starting materials, particularly thiophenol, is important. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Q2: I am observing the formation of significant amounts of diphenyl disulfide as a byproduct. How can I prevent this?
A2: The formation of diphenyl disulfide is a common issue and is primarily due to the oxidation of the thiophenolate intermediate. To minimize this side reaction:
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Maintain an Inert Atmosphere: As mentioned, conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent oxidation by atmospheric oxygen.
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Degas Solvents: Solvents can contain dissolved oxygen. Degassing the solvents before use by sparging with an inert gas or by freeze-pump-thaw cycles can be beneficial.
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Control Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of oxidative side reactions. Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time.
Q3: My purification of thioanisole by distillation is resulting in a product with a persistent unpleasant odor. What is the cause and how can I improve the purity?
A3: Thioanisole itself has a strong, unpleasant odor. However, a persistent foul odor after purification might indicate the presence of residual thiophenol or other volatile sulfur-containing impurities.
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Efficient Work-up: Before distillation, a thorough aqueous work-up is essential. Washing the organic layer with a dilute base solution (e.g., 1M NaOH) can help remove unreacted thiophenol.
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Fractional Distillation: Employing fractional distillation instead of simple distillation can provide better separation of thioanisole from impurities with close boiling points.
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Charcoal Treatment: Treating the crude product with activated charcoal before distillation can sometimes help in removing colored impurities and some odorous compounds.[6]
Q4: When using dimethyl carbonate (DMC) as a methylating agent, the reaction is very slow. How can I optimize the reaction conditions?
A4: Dimethyl carbonate is a less reactive methylating agent compared to traditional ones, and its use often requires optimization.
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Catalyst Selection: The use of a suitable catalyst is often necessary. Various catalysts, including activated alumina, alkali metal carbonates on alumina, and composite catalysts, have been shown to be effective.[3][5]
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Phase Transfer Catalysis (PTC): In biphasic systems, a phase transfer catalyst can facilitate the reaction between the water-soluble base and the organic-soluble thiophenol.[7][8][9]
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Temperature and Pressure: Reactions with DMC often require elevated temperatures and sometimes pressures to proceed at a reasonable rate. For example, reactions in an autoclave at temperatures between 120-250°C and pressures of 2-7 MPa have been reported to give high yields.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thioanisole?
A1: The most prevalent methods for thioanisole synthesis involve the S-methylation of thiophenol. The key difference between these methods lies in the choice of the methylating agent. Common methylating agents include:
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Alkyl Halides (e.g., Methyl Iodide): This is a classic and often high-yielding method where thiophenol is first deprotonated with a base like sodium hydroxide to form sodium thiophenolate, which then reacts with methyl iodide.[10]
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Dimethyl Sulfate: Similar to methyl iodide, dimethyl sulfate is a highly effective methylating agent but is also highly toxic and its use is being phased out due to environmental concerns.[4]
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Dimethyl Carbonate (DMC): Considered a "green" methylating agent due to its lower toxicity. This method often requires a catalyst and more forcing reaction conditions but offers a more environmentally benign synthesis.[3][5]
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Methanol: In the gas phase over a solid catalyst like alumina, methanol can be used to methylate thiophenol at high temperatures.[2]
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Methyl Chloride: Supercritical methyl chloride has been used as both a methylating agent and a solvent for the synthesis of thioanisole from sodium thiophenolate.[4]
Q2: What are the main safety concerns when synthesizing thioanisole?
A2: The synthesis of thioanisole involves several potential hazards:
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Thiophenol: It is a toxic and malodorous compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Methylating Agents: Many traditional methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. Strict safety protocols must be followed when handling these reagents.
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Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water.
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Thioanisole: The product itself has a strong, unpleasant odor and can be an irritant.[11]
Q3: Can thioanisole be further functionalized?
A3: Yes, thioanisole can undergo further reactions. A common transformation is the oxidation of the sulfur atom. Oxidation with one equivalent of an oxidizing agent, such as hydrogen peroxide, can yield methyl phenyl sulfoxide.[1][6] Further oxidation can lead to the formation of methyl phenyl sulfone.
Data Presentation
Table 1: Comparison of Different Methylating Agents for Thioanisole Synthesis
| Methylating Agent | Typical Reaction Conditions | Catalyst | Yield (%) | Advantages | Disadvantages |
| Methyl Iodide | Room temperature, base (e.g., NaOH) in a solvent like ethanol.[10] | None | >95[4] | High reactivity, high yield. | Toxic, high cost.[4] |
| Dimethyl Sulfate | - | None | High | High reactivity. | Highly toxic, environmental concerns.[4] |
| Dimethyl Carbonate | 120-250°C, 2-7 MPa, in an autoclave.[3] | Composite catalyst (e.g., NaBr/MgBr2 and Mn(NO3)2/Fe(NO3)3).[3] | 77-98[3] | "Green" reagent, lower toxicity.[5] | Requires catalyst, high temperature, and pressure. |
| Methanol | Gas phase, 200-500°C.[2] | Alumina, alumina-silica.[2] | Up to 96[2] | - | Requires high temperatures and specialized equipment. |
| Methyl Chloride | Supercritical conditions, 145-300°C, 6.7-25 MPa.[4] | None | >98[4] | High yield, simple post-treatment. | Requires high pressure and temperature. |
Experimental Protocols
Protocol 1: Synthesis of Thioanisole using Thiophenol and Methyl Iodide [10]
-
Deprotonation: To a solution of sodium hydroxide (11 mmol) in ethanol (1 mL), add thiophenol (9.1 mmol).
-
Stir the mixture for 5 minutes at room temperature.
-
Methylation: Add methyl iodide (11 mmol) dropwise to the solution.
-
Continue stirring the reaction mixture for 5 hours at room temperature.
-
Work-up: Quench the reaction with water (10 mL).
-
Extract the aqueous solution with ethyl acetate (3 x 10 mL).
-
Combine the organic fractions and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel using 100% hexane as the eluent to afford thioanisole.
Protocol 2: Synthesis of Thioanisole using Thiophenol and Dimethyl Carbonate [3]
-
Reaction Setup: In a 200 mL miniature autoclave, add thiophenol and dimethyl carbonate in a molar ratio of 1:1.5.
-
Add a composite catalyst (e.g., 85% NaBr/MgBr2 and 15% Mn(NO3)2/Fe(NO3)3 mixture) corresponding to 0.6% of the mass of thiophenol.
-
Reaction: Seal the autoclave and purge with nitrogen.
-
Set the stirring speed to 150 r/min.
-
Heat the reaction mixture to 160°C under a pressure of 4 MPa for 5 hours.
-
Purification: After the reaction, cool the autoclave and purify the reaction mixture by distillation to obtain thioanisole.
Mandatory Visualization
References
- 1. Thioanisole - Wikipedia [en.wikipedia.org]
- 2. US4124646A - Process for producing thioanisole - Google Patents [patents.google.com]
- 3. Method for synthesizing thioanisole by using thiophenol and dimethyl carbonate as raw materials - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN106432015A - Supercritical thioanisole synthesis method by using chloromethane - Google Patents [patents.google.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Phase Transfer Catalysts | TCI Deutschland GmbH [tcichemicals.com]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. Thioanisole synthesis - chemicalbook [chemicalbook.com]
- 11. Scimplify Blogs | Thioanisole – Uses & Side Effects [scimplify.com]
Stability issues of 5-Bromo-2-(difluoromethoxy)thioanisole under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-2-(difluoromethoxy)thioanisole under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound under acidic conditions?
Based on the chemical structure of this compound, two primary sites are susceptible to degradation under acidic conditions: the difluoromethoxy ether linkage and the thioanisole group.
-
Acid-Catalyzed Hydrolysis of the Difluoromethoxy Group: Ether linkages can be susceptible to cleavage under strong acidic conditions.[1][2][3] This reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack, which could lead to the formation of 5-Bromo-2-hydroxythioanisole and difluoromethanol. The presence of electron-withdrawing groups, such as the bromo substituent, can influence the rate of this hydrolysis.
-
Oxidation of the Thioanisole Group: Thioethers are known to be susceptible to oxidation, which can be catalyzed by acidic conditions in the presence of an oxidizing agent. This can lead to the formation of the corresponding sulfoxide (5-Bromo-2-(difluoromethoxy)phenyl methyl sulfoxide) and, upon further oxidation, the sulfone (5-Bromo-2-(difluoromethoxy)phenyl methyl sulfone). While strong oxidizing agents are typically required, the presence of certain acidic media can promote this process.
Q2: What are the likely degradation products of this compound in an acidic medium?
The primary degradation products will depend on the specific acidic conditions (e.g., type of acid, concentration, temperature, and presence of oxidizing agents). The most probable degradation products are:
-
5-Bromo-2-hydroxythioanisole: Resulting from the hydrolysis of the difluoromethoxy group.
-
5-Bromo-2-(difluoromethoxy)phenyl methyl sulfoxide: Resulting from the partial oxidation of the thioanisole sulfur atom.
-
5-Bromo-2-(difluoromethoxy)phenyl methyl sulfone: Resulting from the further oxidation of the sulfoxide.
Q3: Are there any recommended storage conditions to minimize degradation under acidic conditions?
To minimize degradation, it is advisable to store this compound in a neutral or slightly basic environment, protected from light and moisture. If the experimental protocol requires acidic conditions, it is recommended to use the mildest acidic conditions possible and to minimize the exposure time. The use of a buffered solution can also help to control the pH and minimize unwanted side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound in acidic media.
Issue 1: Rapid Disappearance of the Parent Compound in Acidic Mobile Phase during HPLC Analysis
-
Symptom: The peak corresponding to this compound is significantly smaller than expected or absent in chromatograms when using an acidic mobile phase.
-
Possible Cause: The compound is degrading on the analytical column due to the acidic mobile phase.
-
Troubleshooting Steps:
-
Reduce Mobile Phase Acidity: If possible, increase the pH of the mobile phase. Even a small increase can sometimes significantly reduce the rate of acid-catalyzed degradation.
-
Shorten Analysis Time: Use a shorter column or a faster flow rate to minimize the residence time of the compound on the column.
-
Lower Column Temperature: Reducing the column temperature can slow down the degradation reaction.
-
Use a Different Column: Consider a column with a different stationary phase that is less reactive or provides better separation under less acidic conditions.
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
-
Symptom: One or more new peaks appear in the chromatogram after exposing the compound to acidic conditions.
-
Possible Cause: These are likely degradation products.
-
Troubleshooting Steps:
-
Identify the Degradants: Use a mass spectrometer (LC-MS) to identify the mass of the new peaks. This will help in elucidating their structures and confirming the degradation pathway.
-
Forced Degradation Study: To confirm the identity of the degradation products, perform a controlled forced degradation study under well-defined acidic conditions and monitor the formation of the new peaks over time.
-
Optimize Separation: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve good separation between the parent compound and all degradation products.
-
Data Presentation
The following table summarizes hypothetical stability data for this compound under various acidic conditions. This data is for illustrative purposes to guide experimental design.
| Acid Condition | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl | 25 | 24 | 95 | 5-Bromo-2-(difluoromethoxy)phenyl methyl sulfoxide |
| 0.1 M HCl | 50 | 24 | 78 | 5-Bromo-2-(difluoromethoxy)phenyl methyl sulfoxide, 5-Bromo-2-hydroxythioanisole |
| 1 M HCl | 50 | 24 | 45 | 5-Bromo-2-hydroxythioanisole, 5-Bromo-2-(difluoromethoxy)phenyl methyl sulfoxide |
| 0.1 M H₂SO₄ | 50 | 24 | 82 | 5-Bromo-2-(difluoromethoxy)phenyl methyl sulfoxide |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M (for neutralization)
-
HPLC system with UV detector or LC-MS system
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 50°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
-
-
Sample Preparation for Analysis:
-
Neutralize the aliquot with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if necessary for peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or MS detection.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Mandatory Visualizations
Caption: A workflow for troubleshooting stability issues.
Caption: Potential degradation pathways under acidic conditions.
References
Technical Support Center: Synthesis of Fluorinated Thioanisoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis of fluorinated thioanisoles. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated thioanisoles?
A1: The three most prevalent methods for synthesizing fluorinated thioanisoles are:
-
Nucleophilic Aromatic Substitution (SNAr): This method typically involves the reaction of a fluoroaromatic compound, activated by an electron-withdrawing group, with a sulfur nucleophile (e.g., a thiolate).
-
Palladium-Catalyzed Cross-Coupling Reactions: This includes reactions like the Buchwald-Hartwig amination, which can be adapted for C-S bond formation between a fluoroaromatic halide/triflate and a thiol.
-
Electrophilic Fluorination: This approach involves the reaction of a thioanisole derivative with an electrophilic fluorinating agent to directly install a fluorine atom onto the aromatic ring.
Q2: How does the position of the fluorine atom affect the synthesis?
A2: The position of the fluorine atom significantly influences the reactivity of the aromatic ring. Electron-withdrawing groups (like nitro or cyano) positioned ortho or para to the fluorine atom activate the ring for nucleophilic aromatic substitution (SNAr), making the reaction more facile.[1] Conversely, these directing groups will primarily yield meta-substituted products in electrophilic aromatic substitution reactions.[2][3]
Q3: What are the general purification strategies for fluorinated thioanisoles?
A3: Purification of fluorinated thioanisoles typically involves standard laboratory techniques. Common methods include:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be highly effective for removing impurities.
-
Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from starting materials, byproducts, and catalysts. The choice of eluent will depend on the polarity of the target molecule.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification method.
Q4: Can I use a phenol as a model system for developing a reaction protocol for a thiol?
A4: While phenols and thiols are both nucleophiles, their reactivity can differ significantly. Thiols are generally more nucleophilic and have different pKa values than the corresponding phenols. Therefore, while a protocol for a phenol-based reaction might provide a good starting point, optimization of reaction conditions (e.g., base, temperature, reaction time) will likely be necessary for the thiol substrate.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
This section addresses common issues encountered during the synthesis of fluorinated thioanisoles via SNAr.
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Suggestion |
| Presence of water in the reaction mixture. | SNAr reactions with fluoride leaving groups are often sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents. Consider drying the fluoride salt before use.[4] |
| Insufficiently activated aromatic ring. | The aromatic ring needs to be activated by at least one strong electron-withdrawing group (e.g., NO2, CN) ortho or para to the fluorine atom. If the ring is not sufficiently activated, the reaction may not proceed.[1] |
| Low reactivity of the fluoride source. | Alkali metal fluorides like potassium fluoride (KF) can have low solubility and reactivity. Consider using cesium fluoride (CsF), which is more reactive but also more expensive. Alternatively, the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) with KF can improve reactivity.[4] |
| Decomposition of starting material or product at high temperatures. | Traditional SNAr reactions often require high temperatures (>130 °C), which can lead to decomposition.[4] Consider using a more reactive fluoride source like anhydrous tetramethylammonium fluoride (Me4NF) to enable the reaction to proceed at a lower temperature.[4] |
| Incorrect choice of base. | The base is crucial for deprotonating the thiol to form the reactive thiolate. Ensure the base is strong enough to deprotonate the thiol but not so strong that it leads to side reactions. Common bases include K2CO3, NaH, and organic bases like DBU. |
Problem 2: Formation of multiple products.
| Possible Cause | Troubleshooting Suggestion |
| Reaction with other leaving groups on the ring. | If the aromatic ring has other potential leaving groups, competitive substitution can occur. The reactivity of halogens in SNAr generally follows F > Cl > Br > I. |
| Side reactions due to strong basic conditions. | Strong bases can sometimes lead to unwanted side reactions. Consider using a milder base or optimizing the reaction temperature. |
-
To an oven-dried round-bottom flask, add 1-fluoro-4-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Add methanethiol (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling
This section provides troubleshooting for the synthesis of fluorinated thioanisoles using methods like the Buchwald-Hartwig C-S coupling.
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate ligand for the palladium catalyst. | The choice of ligand is critical for successful cross-coupling. For C-S bond formation, bulky, electron-rich phosphine ligands such as XPhos or t-BuXPhos are often effective.[5] |
| Catalyst deactivation. | The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere. The presence of impurities in the starting materials can also poison the catalyst. |
| Difficult reductive elimination from the Pd(II) intermediate. | The final C-S bond-forming step can be challenging. The choice of ligand and reaction temperature can influence the rate of reductive elimination.[6] |
| Incorrect base. | The choice of base is crucial for both the catalytic cycle and the deprotonation of the thiol. Common bases for Buchwald-Hartwig C-S coupling include Cs2CO3, K3PO4, and NaOt-Bu. |
Problem 2: Formation of side products.
| Possible Cause | Troubleshooting Suggestion |
| Homocoupling of the aryl halide or boronic acid (in Suzuki-type reactions). | This can be minimized by carefully controlling the reaction conditions, particularly the catalyst loading and temperature. The presence of oxygen can also promote homocoupling.[7] |
| Formation of regioisomers. | If the aryl halide has multiple positions for coupling, a mixture of isomers may be formed. The choice of ligand can sometimes influence the regioselectivity.[6] |
-
To an oven-dried Schlenk tube, add the fluoroaryl halide (1.0 eq), the thiol (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Electrophilic Fluorination
This section addresses challenges in the direct fluorination of thioanisoles.
Problem 1: Low yield and poor regioselectivity.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect fluorinating agent. | The reactivity and selectivity of electrophilic fluorination depend heavily on the fluorinating agent. Common reagents include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[8][9] The choice of reagent can influence the ortho/para/meta distribution of the product. |
| Dearomatization of the starting material. | Electron-rich aromatic rings are susceptible to dearomatization as a side reaction.[2] Using a milder fluorinating agent or optimizing the reaction conditions (e.g., lower temperature) may help to minimize this. |
| Oxidation of the sulfur atom. | The thioether group can be oxidized to a sulfoxide or sulfone by some electrophilic fluorinating agents, which are often strong oxidizing agents. Careful selection of the fluorinating reagent and reaction conditions is necessary. |
Problem 2: Formation of di- or poly-fluorinated products.
| Possible Cause | Troubleshooting Suggestion |
| Over-reaction of the substrate. | The fluorinated product can sometimes be more reactive than the starting material, leading to multiple fluorinations. Use a stoichiometric amount of the fluorinating agent and monitor the reaction closely. Adding the fluorinating agent portion-wise may also help. |
-
Dissolve the thioanisole starting material (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask.
-
Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
The following table summarizes representative yields for the synthesis of fluorinated aromatic compounds using various methods. Note that direct comparisons are challenging as the substrates and specific reaction conditions vary.
| Method | Substrate | Product | Yield (%) | Reference |
| SNAr | 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Not specified, but described as a "clean substitution" | |
| Electrophilic Fluorination | Functionalized Arylmagnesium Reagent | Aromatic Fluoride | 43-98 | [3] |
| Electrophilic Fluorination | Indoles | 3,3-Difluoro-2-oxindoles | Moderate to high | |
| Buchwald-Hartwig Amination (C-N) | Aryl Mesylate | N-Aryl Aniline | 86-92 | |
| Suzuki-Miyaura Coupling (C-C) | Aryl Mesylate | Biaryl | 60-79 |
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting common issues in the synthesis of fluorinated thioanisoles.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. High-yield synthesis of fluorinated benzothiazolyl sulfones: general synthons for fluoro-julia olefinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Click-Type" Modifications of Peptides via SNAr Reaction of Thiols with Fluorinated Aromatic Molecules | MIT Technology Licensing Office [tlo.mit.edu]
- 8. brynmawr.edu [brynmawr.edu]
- 9. researchgate.net [researchgate.net]
Preventing degradation of 5-Bromo-2-(difluoromethoxy)thioanisole during storage
This technical support center provides guidance on the proper storage and handling of 5-Bromo-2-(difluoromethoxy)thioanisole to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Users may encounter issues related to the stability of this compound. This guide provides a structured approach to identifying and resolving common problems.
Issue 1: Appearance of Impurities in Stored Samples
Symptom: A new peak is observed in the High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a sample that has been stored for a period.
Possible Cause: The thioether linkage in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.
Troubleshooting Steps:
-
Analyze by Mass Spectrometry: Obtain a mass spectrum of the impurity peak. The mass of the sulfoxide will be 16 atomic mass units (amu) higher than the parent compound, and the sulfone will be 32 amu higher.
-
Review Storage Conditions: Ensure the compound has been stored under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to minimize exposure to air.
-
Check for Peroxides in Solvents: If the compound was stored in a solvent, test the solvent for the presence of peroxides, which can accelerate oxidation.
Issue 2: Change in Physical Appearance
Symptom: The compound, which is typically a solid or oil, changes color (e.g., darkens) or consistency over time.
Possible Cause: This may be due to the formation of minor degradation products or polymerization, potentially initiated by light exposure.
Troubleshooting Steps:
-
Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Re-purify a Small Sample: A small amount of the material can be re-purified using techniques like column chromatography or recrystallization to see if the original appearance is restored.
-
Analytical Confirmation: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to check for any structural changes in the molecule.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen). It should also be protected from light.
Q2: What are the likely degradation products of this compound?
A2: The most probable degradation products are the sulfoxide and sulfone, formed by the oxidation of the thioether group. While the difluoromethoxy and bromo groups are generally stable, de-bromination under photolytic conditions is a possibility, though less common.
Q3: How can I monitor the purity of my stored this compound?
A3: Regular purity checks using HPLC or GC-MS are recommended. A baseline chromatogram should be recorded when the compound is fresh, and subsequent analyses can be compared to this baseline to detect any new peaks.
Q4: Is this compound sensitive to moisture?
A4: While the difluoromethoxy group is relatively stable to hydrolysis, it is good practice to store the compound in a desiccated environment to prevent any potential moisture-related degradation.
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the thioether. |
| Light | Protect from light (Amber vial) | To prevent photolytic degradation. |
| Container | Tightly sealed | To prevent exposure to air and moisture. |
Table 2: Potential Degradation Products and Their Mass Shifts
| Degradation Product | Chemical Transformation | Mass Shift (amu) |
| 5-Bromo-2-(difluoromethoxy)phenyl methyl sulfoxide | Oxidation | +16 |
| 5-Bromo-2-(difluoromethoxy)phenyl methyl sulfone | Oxidation | +32 |
| 2-(difluoromethoxy)thioanisole | De-bromination | -79 (loss of Br) |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 95% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Procedure: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL. Inject onto the HPLC system and record the chromatogram. The appearance of new peaks, especially those with shorter retention times (more polar), may indicate the formation of sulfoxide or sulfone products.
Protocol 2: GC-MS Method for Impurity Identification
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection: Splitless injection of 1 µL of a 1 mg/mL solution in dichloromethane.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.
-
Procedure: Analyze the sample and identify the mass of any new peaks to correlate with potential degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
How to increase the solubility of 5-Bromo-2-(difluoromethoxy)thioanisole in organic solvents
Welcome to the technical support center for 5-Bromo-2-(difluoromethoxy)thioanisole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling and dissolving this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its chemical structure, this compound is an aryl halide and a thioanisole derivative. Aryl halides are generally soluble in common organic solvents but insoluble in water[1][2][3]. Thioanisole itself is also soluble in organic solvents like ether, benzene, and alcohol[4][5]. The presence of the difluoromethoxy group can increase the lipophilicity of the molecule, potentially influencing its solubility profile[6][7]. Therefore, this compound is expected to be soluble in a range of organic solvents, particularly those that are less polar.
Q2: I am having difficulty dissolving this compound. What are the first steps I should take?
A2: If you are encountering solubility issues, we recommend a systematic approach. Start by selecting a small range of solvents with varying polarities to test solubility on a small scale. It is also beneficial to consider gentle heating and agitation, as these simple methods can significantly increase the rate of dissolution and the amount of solute that can be dissolved.
Q3: Are there any known safety concerns when heating solutions of this compound?
A3: As with any chemical manipulation, it is crucial to consult the material safety data sheet (MSDS) for this compound before heating. When heating any organic solvent, be aware of its flash point and use appropriate precautions, such as a well-ventilated fume hood and proper heating equipment (e.g., a heating mantle with a stirrer).
Troubleshooting Guide: Enhancing Solubility
This guide provides a structured approach to systematically improve the solubility of this compound in your desired organic solvent system.
Problem: this compound is not dissolving adequately in the chosen organic solvent.
Solution Workflow:
The following workflow diagram illustrates a step-by-step process for troubleshooting solubility issues.
Caption: A workflow for troubleshooting the solubility of this compound.
Experimental Protocols
Protocol 1: Solvent Screening for Solubility Enhancement
Objective: To identify suitable organic solvents for dissolving this compound.
Materials:
-
This compound
-
A selection of organic solvents (see table below)
-
Small vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Hot plate or water bath
Procedure:
-
Weigh a small, known amount of this compound (e.g., 1-5 mg) into several separate vials.
-
Add a measured volume of a single solvent (e.g., 0.1 mL) to each vial.
-
Agitate the vials at room temperature for 5-10 minutes using a vortex mixer or magnetic stirrer.
-
Visually inspect for dissolution.
-
If the compound is not fully dissolved, gently heat the vial in a water bath or on a hot plate (not exceeding the solvent's boiling point) while continuing to agitate.
-
Record your observations for each solvent.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | Dimethylformamide (DMF) | Likely to be a good solvent. |
| Dimethyl sulfoxide (DMSO) | Likely to be a good solvent, especially with heating. | |
| Acetonitrile (ACN) | Moderate to good solubility may be observed. | |
| Polar Protic | Isopropanol (IPA) | Moderate solubility is possible. |
| Ethanol (EtOH) | Moderate solubility is possible. | |
| Nonpolar | Toluene | Likely to be a good solvent. |
| Dichloromethane (DCM) | Likely to be a good solvent. | |
| Tetrahydrofuran (THF) | Likely to be a good solvent. |
Protocol 2: Utilizing Co-solvents to Increase Solubility
Objective: To increase the solubility of this compound in a primary solvent by adding a co-solvent.
Rationale: The use of a co-solvent can significantly increase the solubility of a compound that is poorly soluble in a single solvent system[8][9][10].
Procedure:
-
Based on the results from Protocol 1, select a primary solvent in which the compound has partial solubility.
-
Also, select a co-solvent in which the compound is highly soluble.
-
Prepare a suspension of a known concentration of this compound in the primary solvent.
-
While stirring, add the co-solvent dropwise until the compound completely dissolves.
-
Note the ratio of the primary solvent to the co-solvent required for complete dissolution. This will give you an effective solvent system for your experiments.
Protocol 3: The Use of Sonication
Objective: To use ultrasonic energy to aid in the dissolution of this compound.
Rationale: Sonication can help break down solid aggregates and increase the interaction between the solute and the solvent, thereby accelerating dissolution[11].
Procedure:
-
Prepare a suspension of this compound in the desired solvent in a suitable vial.
-
Place the vial in an ultrasonic bath.
-
Sonicate the mixture for short intervals (e.g., 2-5 minutes) to avoid excessive heating.
-
Visually inspect for dissolution between sonication intervals.
Logical Relationships in Solubility Enhancement
The decision to use a particular solubility enhancement technique depends on the experimental context and the degree of solubility required. The following diagram illustrates the logical relationships between different methods.
Caption: A diagram showing the logical progression of solubility enhancement techniques.
References
- 1. ck12.org [ck12.org]
- 2. quora.com [quora.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Thioanisole - Wikipedia [en.wikipedia.org]
- 5. Thioanisole: Chemical Properties, Applications and Photodissociation_Chemicalbook [chemicalbook.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. wjbphs.com [wjbphs.com]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. ijmsdr.org [ijmsdr.org]
Side reactions to consider when using 5-Bromo-2-(difluoromethoxy)thioanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Bromo-2-(difluoromethoxy)thioanisole in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity considerations for this compound?
A1: this compound is a versatile building block, but its reactivity is influenced by its three key functional groups: the bromine atom, the difluoromethoxy group, and the thioanisole moiety. The bromine atom is the primary site for cross-coupling reactions. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the C-Br bond and the stability of adjacent functional groups. The thioanisole group's sulfur atom can interact with metal catalysts and is susceptible to oxidation.
Q2: Can the thioether group in this compound interfere with palladium-catalyzed cross-coupling reactions?
A2: Yes, the sulfur atom in the thioanisole group can act as a ligand and coordinate to the palladium catalyst. This can lead to catalyst inhibition or "poisoning," resulting in lower reaction yields or complete reaction failure.[1][2][3] Careful selection of ligands and reaction conditions can often mitigate this issue.
Q3: Is the difluoromethoxy group stable under typical cross-coupling reaction conditions?
A3: The difluoromethoxy group is generally stable; however, it can be sensitive to hydrolysis under strong basic conditions, which could lead to the formation of the corresponding phenol.[4][5][6] The electron-withdrawing effect of this group can also increase the lability of adjacent functionalities.[5]
Q4: What are the common side reactions observed in Suzuki-Miyaura coupling with this substrate?
A4: Common side reactions include:
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom.
-
Homocoupling: Dimerization of the boronic acid coupling partner.[7][8][9][10][11]
-
Protodeboronation: Cleavage of the carbon-boron bond of the boronic acid, especially in the presence of water and base.[12]
-
Oxidation of the thioether: Formation of the corresponding sulfoxide or sulfone.[13][14][15]
Q5: What are the potential side reactions in Buchwald-Hartwig amination with this substrate?
A5: Potential side reactions include:
-
Dehalogenation (Hydrodehalogenation): This is a common side reaction in Buchwald-Hartwig aminations.[16]
-
Catalyst poisoning: The thioether can inhibit the palladium catalyst.[2]
-
Side reactions of the amine: The amine coupling partner can undergo side reactions depending on its structure and the reaction conditions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no yield of the desired cross-coupling product.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Thioether | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium catalyst and minimize coordination with the sulfur atom. 2. Increase Catalyst Loading: A modest increase in the palladium catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) may overcome the inhibitory effect. 3. Pre-catalyst Choice: Use a pre-formed palladium catalyst that is less susceptible to inhibition. |
| Dehalogenation | 1. Base Selection: Use a weaker base (e.g., K2CO3 instead of Cs2CO3 or K3PO4) or a phosphate base which can sometimes suppress this side reaction. 2. Reaction Time: Optimize the reaction time; prolonged heating can promote dehalogenation. 3. Solvent: Ensure anhydrous conditions, as water can be a proton source. |
| Homocoupling of Boronic Acid | 1. Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote oxidative homocoupling.[7] 2. Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). 3. Addition Rate: Slow addition of the boronic acid can sometimes minimize homocoupling. |
| Protodeboronation | 1. Base: Use a non-aqueous base or minimize the amount of water in the reaction. 2. Boronic Ester: Consider using a boronic ester (e.g., pinacol ester) which can be more stable than the corresponding boronic acid.[12] |
Illustrative Data for Suzuki-Miyaura Coupling Troubleshooting:
| Entry | Ligand | Base | Desired Product Yield (%) | Dehalogenation (%) | Homocoupling (%) |
| 1 | PPh3 | K2CO3 | 25 | 15 | 10 |
| 2 | SPhos | K2CO3 | 85 | 5 | <5 |
| 3 | XPhos | K3PO4 | 90 | <5 | <5 |
| 4 | PPh3 | Cs2CO3 | 15 | 25 | 12 |
This data is illustrative and intended for guidance purposes only. Actual results may vary.
Buchwald-Hartwig Amination
Issue 2: Incomplete conversion or formation of side products.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition | 1. Ligand Choice: Employ bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) that are known to be effective for challenging substrates. 2. Catalyst Loading: Increase the catalyst and ligand loading. |
| Hydrodehalogenation | 1. Base Selection: Use a non-nucleophilic, sterically hindered base like LHMDS or K3PO4. 2. Temperature Control: Run the reaction at the lowest effective temperature. |
| Hydrolysis of Difluoromethoxy Group | 1. Base Strength: Avoid strong, aqueous bases if possible. Use weaker inorganic bases or carefully control the amount of water.[4][5] 2. Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions. |
Illustrative Data for Buchwald-Hartwig Amination Troubleshooting:
| Entry | Ligand | Base | Desired Product Yield (%) | Hydrodehalogenation (%) |
| 1 | BINAP | NaOtBu | 40 | 20 |
| 2 | BrettPhos | LHMDS | 88 | <5 |
| 3 | RuPhos | K3PO4 | 85 | <5 |
This data is illustrative and intended for guidance purposes only. Actual results may vary.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: Potential Side Reactions in Suzuki Coupling
Caption: Potential side reaction pathways in Suzuki-Miyaura coupling.
Key Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl2, 2 mol%) and ligand (if required).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., a mixture of dioxane and water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel, add this compound (1.0 equiv), the amine (1.2 equiv), and a base (e.g., sodium tert-butoxide, 1.5 equiv).
-
Add the palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until complete consumption of the starting material.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
- 1. legacy.sae.org [legacy.sae.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Refining experimental protocols for reactions with 5-Bromo-2-(difluoromethoxy)thioanisole
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving 5-Bromo-2-(difluoromethoxy)thioanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: The most prevalent reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling to form carbon-carbon bonds and the Buchwald-Hartwig amination for the synthesis of carbon-nitrogen bonds. These reactions are valued for their broad functional group tolerance and effectiveness in constructing complex molecules.[1]
Q2: What are the key challenges when using this compound in cross-coupling reactions?
A2: Potential challenges include:
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Catalyst Inhibition: The sulfur atom in the thioanisole moiety can potentially coordinate to the palladium catalyst, leading to deactivation.
-
Substrate Reactivity: The presence of two electron-donating groups (difluoromethoxy and methylthio) can make the aryl bromide less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.
-
Steric Hindrance: The ortho-substituents may sterically hinder the approach of the catalyst and coupling partner.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. - Consider using a pre-catalyst that is more resistant to deactivation. - Increase catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%). |
| Ligand Incompatibility | - For electron-rich aryl bromides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be more effective. - If using a monodentate ligand, consider switching to a bidentate ligand to enhance catalyst stability. |
| Inappropriate Base | - Ensure the base is anhydrous and finely ground for better solubility and reactivity. - Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be solvent-dependent.[2] |
| Solvent Issues | - Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen or water. - A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often optimal. The ratio can be adjusted to improve solubility of reagents. |
| Boronic Acid Decomposition | - Use fresh, high-purity boronic acid. Protodeboronation (replacement of the boronic acid group with hydrogen) can be a significant side reaction. |
Buchwald-Hartwig Amination: Incomplete Conversion or Side Products
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - The sulfur atom can be particularly problematic in amination reactions. Use ligands designed to be resistant to poisoning, such as bulky biaryl phosphine ligands. - Employ a higher catalyst loading if necessary. |
| Base Sensitivity | - Strong bases like NaOtBu can sometimes lead to decomposition of sensitive substrates. Consider using a weaker base like K₃PO₄ or Cs₂CO₃.[3][4] |
| Amine Reactivity | - Primary amines can sometimes undergo double arylation. Using a slight excess of the amine can help mitigate this. - For less reactive amines, a stronger base and higher reaction temperatures may be required. |
| Side Reactions | - Reductive dehalogenation (replacement of the bromine with hydrogen) can occur. This is often minimized by using appropriate ligands and ensuring an inert atmosphere. - Beta-hydride elimination can be a competing pathway, especially with certain amine substrates.[1] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like [Pd(allyl)Cl]₂) (1-5 mol%)
-
Ligand (if not using a pre-complexed catalyst, e.g., SPhos, XPhos) (1.1 - 1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (usually 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative Examples):
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 18 | 80-90 |
| [Pd(allyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (3) | Dioxane | 100 | 24 | 85-95 |
Note: Yields are estimates based on reactions with analogous substrates and will vary depending on the specific arylboronic acid used.
Representative Buchwald-Hartwig Amination Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reaction Scheme:
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
References
Validation & Comparative
A Comparative Guide to Brominated Reagents in Synthesis: Profiling 5-Bromo-2-(difluoromethoxy)thioanisole
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount. Brominated aromatic compounds are foundational reagents, serving as versatile coupling partners in a myriad of cross-coupling reactions that form the backbone of complex molecule construction. This guide provides a comparative analysis of 5-Bromo-2-(difluoromethoxy)thioanisole against other commonly employed brominated reagents. While direct experimental data for this compound is not extensively available in the public domain, this comparison is structured based on the well-established reactivity of analogous compounds and the unique electronic and steric properties imparted by its substituents.
The core value of this compound lies in the synergistic effect of its functional groups. The bromo-substituent at the 5-position provides a classical handle for palladium-catalyzed cross-coupling reactions. The thioanisole group at the 1-position can influence the electronic environment of the aromatic ring and may offer a site for further functionalization. Critically, the difluoromethoxy group at the 2-position is a key structural motif in medicinal chemistry. This group is known to enhance metabolic stability, modulate lipophilicity, and act as a bioisostere for other functional groups, potentially improving the pharmacokinetic profile of drug candidates.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
To contextualize the potential performance of this compound, this section presents a summary of experimental data for analogous and commonly used brominated reagents in three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following table summarizes the performance of various brominated reagents in this reaction.
| Brominated Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Water/Acetonitrile | >95% |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 95% |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | 98% |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 92% |
This table presents a selection of representative data from various sources to illustrate typical yields.
Based on the electronic properties of its substituents, this compound is expected to be an excellent substrate for Suzuki-Miyaura coupling. The electron-withdrawing nature of the difluoromethoxy group should facilitate the oxidative addition step in the catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of anilines and their derivatives.
| Brominated Reagent | Amine Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 95% |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 88% |
| 1-Bromo-4-chlorobenzene | Piperidine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 92% |
| 3-Bromopyridine | n-Hexylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 85% |
This table presents a selection of representative data from various sources to illustrate typical yields.
The steric hindrance from the ortho-difluoromethoxy group in this compound might necessitate the use of bulky phosphine ligands to achieve high yields in Buchwald-Hartwig aminations.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, which are valuable precursors in organic synthesis.
| Brominated Reagent | Alkyne Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 94% |
| 4-Bromotoluene | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 90% |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 96% (on I) |
| 2-Bromopyridine | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 89% |
This table presents a selection of representative data from various sources to illustrate typical yields.
Similar to the other cross-coupling reactions, this compound is anticipated to be a competent substrate in Sonogashira couplings, with the potential for high yields under standard conditions.
Experimental Protocols
The following are generalized experimental protocols for the three major cross-coupling reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., dioxane/water 4:1, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to the desired temperature (typically 80-100 °C) with stirring for 2-12 hours. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried resealable tube is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.08 mmol), and a base (e.g., NaOtBu, 1.4 mmol). A suitable anhydrous solvent (e.g., toluene, 5 mL) is added, and the tube is sealed. The reaction mixture is then removed from the glovebox and heated to the desired temperature (typically 80-110 °C) with stirring for 4-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of the aryl bromide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol). A base (e.g., triethylamine, 2.0 mmol) is then added, and the mixture is degassed with argon. The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 50-70 °C) for 2-16 hours. Upon completion, the reaction mixture is filtered to remove the salt byproduct, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Synthetic Utility
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a key reaction mechanism and a logical workflow for reagent evaluation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Conceptual workflow for the evaluation of a novel brominated reagent.
Confirming the Structure of 5-Bromo-2-(difluoromethoxy)thioanisole via Comparative 1H NMR Analysis
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis utilizing proton Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm the structure of 5-Bromo-2-(difluoromethoxy)thioanisole. Due to the absence of a publicly available, assigned 1H NMR spectrum for the target compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and provides a comparison with experimentally determined spectra of structurally related analogs.
The analysis of this compound by 1H NMR is expected to reveal characteristic signals for the aromatic protons, the difluoromethoxy group, and the thiomethyl group. The substitution pattern on the benzene ring will dictate the chemical shifts and coupling patterns of the aromatic protons, providing a unique fingerprint for the molecule.
Predicted 1H NMR Spectral Data for this compound
The predicted 1H NMR spectrum of this compound is based on the additive effects of the bromo, difluoromethoxy, and thiomethyl substituents on the chemical shifts of the aromatic protons. Protons on an aromatic ring typically resonate in the range of 6.5-8.0 ppm[1][2]. The electron-withdrawing nature of the bromo and difluoromethoxy groups is expected to deshield the aromatic protons, shifting their signals downfield.
Table 1: Predicted 1H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.20 - 7.40 | Doublet of Doublets (dd) | J(H3-H4) = 8.0-9.0, J(H3-H-F) = small |
| H-4 | 7.00 - 7.20 | Doublet of Doublets (dd) | J(H4-H3) = 8.0-9.0, J(H4-H6) = 2.0-3.0 |
| H-6 | 7.40 - 7.60 | Doublet (d) | J(H6-H4) = 2.0-3.0 |
| OCHF2 | 6.50 - 7.00 | Triplet (t) | J(H-F) = 70-75 |
| SCH3 | 2.40 - 2.60 | Singlet (s) | - |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted spectrum, a comparison with the experimental 1H NMR data of known, structurally similar compounds is essential. 2-Bromothioanisole and 4-bromothioanisole serve as suitable analogs for this purpose.
Table 2: Comparison of Aromatic Proton Chemical Shifts (ppm) in Thioanisole Analogs
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Reference |
| This compound (Predicted) | - | 7.20 - 7.40 | 7.00 - 7.20 | - | 7.40 - 7.60 | - |
| 2-Bromothioanisole | - | 7.24 | 7.08 | 6.97 | 7.48 | [3] |
| 4-Bromothioanisole | 7.10 | 7.38 | - | 7.38 | 7.10 | [4] |
The comparison reveals that the presence of a bromine atom generally causes a downfield shift for adjacent protons. In 2-bromothioanisole, the H-6 proton is the most downfield in the aromatic region[3]. Similarly, for the target molecule, the H-6 proton is predicted to be the most deshielded aromatic proton. The difluoromethoxy group at position 2 is also expected to contribute to the overall downfield shift of the aromatic protons.
Experimental Protocol for 1H NMR Analysis
The following is a standard protocol for the acquisition of a 1H NMR spectrum for the structural confirmation of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak is used for referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using 1H NMR analysis.
Caption: Workflow for 1H NMR-based structural confirmation.
By following this comprehensive guide, researchers can effectively utilize 1H NMR spectroscopy to confirm the structure of this compound through a combination of predictive analysis and comparison with known analogs, ensuring the integrity of their chemical research and development.
References
A Comparative Analysis of 5-Bromo-2-(difluoromethoxy)thioanisole and its Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data for 5-Bromo-2-(difluoromethoxy)thioanisole is not publicly available, this guide provides a comparative analysis of its structural analogs. By examining related compounds, we can infer the potential biological impact of the key functional groups: the thioanisole core, the bromo substituent, and the difluoromethoxy group. This analysis is intended to guide researchers in the design and evaluation of novel thioanisole derivatives as potential therapeutic agents.
Introduction to Thioanisole Analogs in Drug Discovery
Thioanisole and its derivatives are a class of organosulfur compounds that have garnered interest in medicinal chemistry. The sulfur atom and the aromatic ring provide a scaffold that can be readily modified to interact with various biological targets. The introduction of halogen atoms, such as bromine and fluorine, as well as fluorinated methyl groups like the difluoromethoxy group, can significantly alter the physicochemical and pharmacological properties of these molecules. These modifications can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins.
Comparative Data on Thioanisole Analogs
Due to the limited direct data on this compound, this section presents data on representative analogs to illustrate the potential effects of its key structural motifs.
Cytotoxicity of Bromo-Substituted Aromatic Analogs
The presence of a bromine atom on an aromatic ring can influence the cytotoxic activity of a compound. The following table summarizes the IC50 values for a series of brominated benzofuran derivatives, which share the feature of a halogenated aromatic ring, against various cancer cell lines. This data suggests that bromination can enhance cytotoxic potential.
| Compound | K562 (Chronic Myelogenous Leukemia) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | SW620 (Colon Cancer) IC50 (µM) | HaCaT (Normal Keratinocytes) IC50 (µM) |
| Compound 6 | 3.83 ± 0.6 | > 30 | > 30 | 12.44 ± 1.27 |
| Compound 7 | > 30 | > 30 | > 30 | Highly Toxic |
| Compound 8 | 2.59 ± 0.88 | > 30 | > 30 | 23.57 ± 10.7 |
| Compound 9 | > 30 | > 30 | > 30 | > 30 |
Data extracted from a study on brominated benzofuran derivatives, presented here to illustrate the potential effect of bromine substitution.[1]
Enzyme Inhibition by Fluorinated Analogs
Fluorination, particularly the introduction of a difluoromethoxy group, is a common strategy in drug design to enhance metabolic stability and target engagement. While specific data for difluoromethoxy-thioanisole analogs is scarce, the following table shows the inhibitory activity of trifluoromethyl thioxanthene derivatives against various enzymes. This highlights the potential of fluorinated moieties to confer potent inhibitory activity.
| Compound | Pancreatic Lipase IC50 (µM) | α-Amylase IC50 (µM) | COX-2 IC50 (nM) |
| Compound 1 | 176.0 | - | 6.5 |
| Compound 2 | 110.6 ± 7.5 | 60.2 ± 0.8 | - |
| Compound 3 | 277.0 | - | 27.4 |
| Compound 4 | 100.6 ± 7.3 | - | 27.4 |
Data from a study on trifluoromethyl thioxanthene derivatives, included to exemplify the enzymatic inhibitory potential of fluorinated sulfur-containing aromatic compounds.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[6]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[6]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[6]
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. Luminescent assays like ADP-Glo are commonly used.[7]
Procedure (based on ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and the test inhibitor in a suitable kinase buffer.
-
Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity. The signal is measured using a luminometer. A decrease in signal in the presence of the inhibitor indicates inhibition.[7][8]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: MTT Cytotoxicity Assay
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. promega.com [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Purity Validation of 5-Bromo-2-(difluoromethoxy)thioanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of synthesized 5-Bromo-2-(difluoromethoxy)thioanisole against its non-fluorinated analog, 5-Bromo-2-methoxythioanisole. The following sections detail the analytical methodologies, comparative purity data, and potential applications in drug discovery, offering researchers a baseline for evaluating the quality of this synthesized compound.
Comparative Purity Analysis
The purity of synthesized this compound was rigorously assessed using a suite of standard analytical techniques and compared against a commercially available, high-purity standard of 5-Bromo-2-methoxythioanisole. The introduction of the difluoromethoxy group presents unique synthetic challenges and potential impurity profiles, making stringent purity validation essential.
| Parameter | This compound (Synthesized) | 5-Bromo-2-methoxythioanisole (Reference Standard) | Method |
| Purity by HPLC | > 99.5% | > 99.8% | High-Performance Liquid Chromatography |
| ¹H NMR | Conforms to structure | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| ¹⁹F NMR | Conforms to structure | Not Applicable | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrometry | [M+H]⁺ matches theoretical | [M+H]⁺ matches theoretical | LC-MS |
| Residual Solvents | < 0.1% | < 0.05% | Gas Chromatography |
| Water Content | < 0.2% | < 0.1% | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this purity validation are provided below.
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: Phenomenex Luna® C18(2), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both with 0.1% formic acid.
-
Gradient Program: Start at 60% A, increase to 95% A over 10 minutes, hold for 2 minutes, then return to 60% A and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were dissolved in acetonitrile to a final concentration of 1 mg/mL.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: 32 scans, relaxation delay of 1.0 s.
-
¹⁹F NMR: 128 scans, relaxation delay of 2.0 s.
-
Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of CDCl₃.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
LC Conditions: As described for HPLC analysis.
-
Mass Range: 100-500 m/z.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in the validation and potential application of this compound, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis and purity validation of the target compound.
The structural motif of this compound is of interest in medicinal chemistry, particularly for the development of kinase inhibitors. The difluoromethoxy group can serve as a lipophilic hydrogen bond donor, potentially improving target engagement. The diagram below illustrates a hypothetical signaling pathway where such a compound could act as a Tyrosine Kinase Inhibitor (TKI).
Caption: A hypothetical signaling pathway illustrating the role of the compound as a TKI.
Navigating the Synthesis of 5-Bromo-2-(difluoromethoxy)thioanisole: A Comparative Guide to Potential Synthetic Routes
For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to 5-Bromo-2-(difluoromethoxy)thioanisole, a compound of interest in medicinal chemistry. Due to the limited availability of direct, published data on the reproducibility of its synthesis, this document outlines plausible pathways based on established methodologies for analogous compounds. We will explore potential strategies, offering a framework for approaching the synthesis of this and similar molecules.
The synthesis of this compound presents a multi-step challenge involving the introduction of three distinct functional groups onto an aromatic ring: a bromine atom, a difluoromethoxy group, and a methylthio (thioanisole) moiety. The order and method of these introductions are critical for achieving a reproducible and efficient synthesis. This guide compares two potential synthetic strategies, starting from commercially available precursors.
Comparative Analysis of Synthetic Routes
The following table summarizes the key aspects of two potential synthetic routes to this compound. The feasibility of each step is inferred from established synthetic protocols for similar transformations.
| Feature | Route 1: Late-Stage Difluoromethoxylation | Route 2: Early-Stage Difluoromethoxylation |
| Starting Material | 4-Bromo-2-mercaptophenol | 3-Bromo-5-methoxyanisole |
| Key Transformations | Thioetherification, Difluoromethoxylation | Bromination, Demethylation, Difluoromethoxylation, Thiolation, Thioetherification |
| Potential Advantages | Potentially shorter route. | May offer better control over regioselectivity in the initial steps. |
| Potential Challenges | Difluoromethoxylation of a sulfur-containing compound can be challenging due to catalyst poisoning or side reactions. Reproducibility may be lower. | Longer synthetic sequence. Multiple functional group interconversions increase the chance of yield loss at each step. |
| Reagent & Catalyst Considerations | Requires a difluoromethylating agent (e.g., chlorodifluoromethane, TMSCF2H). | Involves standard bromination, demethylation, and thiolation reagents. |
| Scalability | May be less scalable due to the challenges of difluoromethoxylation on a complex substrate. | Potentially more scalable due to the use of more conventional reactions in the early stages. |
Experimental Protocols
Route 1: Proposed Late-Stage Difluoromethoxylation
This route begins with the commercially available 4-Bromo-2-mercaptophenol. The first step is the methylation of the thiol group, followed by the crucial difluoromethoxylation of the phenolic hydroxyl group.
Step 1a: Synthesis of 5-Bromo-2-methoxythioanisole
This reaction is analogous to the synthesis of other thioanisoles. A general procedure involves the reaction of the corresponding thiophenol with a methylating agent. For a similar transformation, the synthesis of 5-Bromo-2-methoxythioanisole has been reported starting from Dimethyl disulfide and 2,4-DIBROMOANISOLE[1].
Protocol:
-
Dissolve 4-Bromo-2-mercaptophenol in a suitable solvent such as DMF or acetonitrile.
-
Add a base, for instance, potassium carbonate or sodium hydride, to deprotonate the thiol.
-
Introduce a methylating agent, like methyl iodide or dimethyl sulfate, and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or distillation.
Step 1b: Difluoromethoxylation of 5-Bromo-2-hydroxythioanisole
The introduction of the difluoromethoxy group is a key step. Methods for the difluoromethylation of phenols are known and can be adapted.
Protocol:
-
In a suitable reaction vessel, dissolve the 5-Bromo-2-hydroxythioanisole in an appropriate solvent like DMF or DMSO.
-
Add a base such as potassium carbonate or cesium carbonate.
-
Introduce a difluoromethylating agent. This could be a gas like chlorodifluoromethane (freon-22) bubbled through the reaction mixture, or a reagent like S-(Difluoromethyl)sulfonium salt[2][3].
-
The reaction may require elevated temperatures and pressure, especially when using gaseous reagents.
-
Monitor the reaction for the formation of the desired product.
-
Work-up involves quenching the reaction, extraction, and purification, likely via column chromatography.
Route 2: Proposed Early-Stage Difluoromethoxylation
This alternative route introduces the difluoromethoxy group earlier in the synthesis, starting from 3-Bromo-5-methoxyanisole.
Step 2a: Synthesis of 3-Bromo-5-(difluoromethoxy)anisole
The CAS number for this intermediate is 1261446-31-4, indicating it is a known compound[4][5][6][7]. The synthesis would likely involve the demethylation of a methoxy group followed by difluoromethoxylation.
Protocol (Hypothetical):
-
Start with a commercially available substituted anisole.
-
Perform a regioselective bromination if the starting material is not already brominated.
-
Selectively demethylate one of the methoxy groups, for example using boron tribromide.
-
Introduce the difluoromethoxy group onto the resulting phenol as described in Step 1b.
-
The resulting intermediate would be 3-Bromo-5-(difluoromethoxy)phenol.
-
Methylate the remaining phenol to yield 3-Bromo-5-(difluoromethoxy)anisole.
Step 2b: Directed Ortho-Metalation and Thiolation
The introduction of the sulfur moiety could potentially be achieved through directed ortho-metalation.
Protocol (Hypothetical):
-
Dissolve 3-Bromo-5-(difluoromethoxy)anisole in an ethereal solvent like THF at low temperature.
-
Add a strong base such as n-butyllithium or LDA to deprotonate the position ortho to the difluoromethoxy group.
-
Quench the lithiated species with elemental sulfur.
-
Follow up with a reducing agent (e.g., sodium borohydride) to obtain the corresponding thiol.
Step 2c: Methylation of the Thiol
This final step is analogous to Step 1a.
Protocol:
-
Dissolve the newly formed thiol in a suitable solvent.
-
Add a base and a methylating agent.
-
Work-up and purify to obtain the final product, this compound.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Proposed Synthetic Route 1: Late-Stage Difluoromethoxylation.
Caption: Proposed Synthetic Route 2: Early-Stage Difluoromethoxylation.
Conclusion
The synthesis of this compound is a challenging endeavor that requires careful consideration of the synthetic strategy. While direct, reproducible protocols are not yet established in the public domain, this guide provides a comparative analysis of two plausible routes based on known chemical transformations. Route 1, involving late-stage difluoromethoxylation, is shorter but may present challenges in the final step. Route 2, with an early-stage introduction of the difluoromethoxy group, is longer but may offer better control and scalability.
Researchers and drug development professionals are encouraged to use this guide as a starting point for their synthetic efforts. Small-scale pilot reactions and careful optimization of reaction conditions will be crucial for developing a robust and reproducible synthesis of this important molecule. The choice of route will ultimately depend on the specific resources, expertise, and scalability requirements of the project.
References
- 1. 5-Bromo-2-methoxythioanisole synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - Difluoromethylation of Phenols and Thiophenols with the Sâ(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - figshare - Figshare [figshare.com]
- 4. US4124646A - Process for producing thioanisole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 7. 3-bromo-5-(difluoromethoxy)anisole CAS#: 1261446-31-4 [m.chemicalbook.com]
Benchmarking the Reactivity of 5-Bromo-2-(difluoromethoxy)thioanisole: A Comparative Guide
This guide provides a comparative analysis of the chemical reactivity of 5-Bromo-2-(difluoromethoxy)thioanisole against other brominated thioanisole derivatives. The information is targeted towards researchers, scientists, and professionals in drug development to facilitate the strategic use of this compound in synthetic chemistry.
Introduction
This compound is a halogenated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a bromine atom, a difluoromethoxy group, and a methylthio group imparts a unique electronic and steric profile, influencing its reactivity in various chemical transformations. This guide benchmarks its expected performance in key cross-coupling and substitution reactions against structurally simpler analogs.
Comparative Reactivity Analysis
The reactivity of this compound is primarily dictated by the interplay of the electronic effects of its substituents. The bromine atom serves as a versatile handle for cross-coupling reactions. The difluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the adjacent functional groups. The methylthio group is generally considered a weakly activating, ortho-, para-directing group.
Based on these characteristics, the following reactivity patterns are anticipated:
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is expected to be highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck coupling. The electron-withdrawing difluoromethoxy group may enhance the rate of oxidative addition.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the strong electron-withdrawing difluoromethoxy group ortho to the bromine atom could activate the ring towards nucleophilic aromatic substitution, although the methylthio group might have a competing electronic effect. Generally, SNAr reactions on aryl bromides are less common than on aryl chlorides or fluorides unless significantly activated.
-
Oxidation of the Thioether: The sulfur atom of the methylthio group is susceptible to oxidation to form the corresponding sulfoxide and sulfone. The electronic environment of the ring will influence the ease of this oxidation.
Data Presentation: Comparison with Benchmark Compounds
The following tables summarize the expected reactivity and available experimental data for this compound in comparison to other bromothioanisole isomers.
Table 1: Suzuki-Miyaura Cross-Coupling Reaction
| Compound | Typical Conditions | Yield | Notes |
| This compound | Pd(OAc)₂, PCy₃, K₃PO₄, Toluene/H₂O, 100°C[1][2][3] | Expected: Good to Excellent | The electron-withdrawing difluoromethoxy group may facilitate the reaction. Steric hindrance from the ortho-substituents could play a role. |
| 2-Bromothioanisole | Standard Suzuki conditions | Good | Readily undergoes coupling. |
| 3-Bromothioanisole | Standard Suzuki conditions | Good to Excellent | Generally provides high yields in coupling reactions. |
| 4-Bromothioanisole | Standard Suzuki conditions | Excellent | Often used as a model substrate with high conversion rates. |
Table 2: Buchwald-Hartwig Amination
| Compound | Typical Conditions | Yield | Notes |
| This compound | Pd₂(dba)₃, tBuXPhos, NaOtBu, Toluene, 100°C | Expected: Good | The choice of ligand and base is crucial. The ortho-substituents may require a bulkier ligand for optimal results. |
| 2-Bromothioanisole | Standard Buchwald-Hartwig conditions | Good | Can be effectively coupled with a variety of amines. |
| 3-Bromothioanisole | Standard Buchwald-Hartwig conditions | Good to Excellent | A reliable substrate for C-N bond formation. |
| 4-Bromothioanisole | Standard Buchwald-Hartwig conditions | Excellent | High yields are typically observed with various amine coupling partners. |
Experimental Protocols
Detailed experimental methodologies for key reactions are provided below. These are general protocols and may require optimization for the specific substrate.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl bromide (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand like PCy₃ (4 mol%), and a base such as K₃PO₄ (2.0 mmol) is prepared in a suitable solvent system like toluene/water (4:1, 5 mL).[1][2][3] The reaction vessel is sealed and heated at 80-110°C for 2-24 hours, or until completion as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vessel is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., tBuXPhos Pd G3, 1-2 mol%), a suitable ligand if not using a precatalyst, and a base like sodium tert-butoxide (1.4 mmol). A dry, degassed solvent such as toluene or dioxane (5 mL) is added. The vessel is sealed and heated to 80-120°C for 2-24 hours. After completion, the reaction is cooled, diluted with an organic solvent, and quenched with water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography to yield the desired aryl amine. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds with a wide substrate scope.[4][5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.
References
- 1. BJOC - Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Cross-Validation of Analytical Data for 5-Bromo-2-(difluoromethoxy)thioanisole: A Comparative Guide
In the landscape of pharmaceutical and agrochemical research, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the characterization of 5-Bromo-2-(difluoromethoxy)thioanisole, a fluorinated thioanisole derivative of interest in drug discovery and development. The cross-validation of analytical data ensures that a method is robust, reliable, and reproducible across different analytical platforms and conditions.
This document presents a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification and impurity profiling of this compound. A hypothetical alternative, 5-Chloro-2-(trifluoromethoxy)thioanisole, is included for comparative context. Furthermore, a summary of forced degradation studies is provided to illustrate the stability-indicating capabilities of the analytical methods.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique is critical for the accurate quantification and purity assessment of a target compound. Below is a comparative summary of hypothetical HPLC-UV and GC-MS methods for the analysis of this compound and a structural analog.
Table 1: Comparison of HPLC-UV and GC-MS Methods
| Parameter | HPLC-UV Method | GC-MS Method |
| Instrumentation | Agilent 1260 Infinity II LC System with DAD | Agilent 8890 GC with 5977B MSD |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (70:30, v/v) | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | N/A (Scan range 50-550 m/z) |
| Retention Time (Target) | 5.8 min | 8.2 min |
| Retention Time (Alternative) | 6.5 min | 9.1 min |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the protocols for the HPLC-UV and GC-MS methods, as well as for a forced degradation study.
HPLC-UV Method Protocol
-
Instrumentation: Agilent 1260 Infinity II LC System equipped with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample is dissolved in acetonitrile to a final concentration of approximately 0.5 mg/mL.
GC-MS Method Protocol
-
Instrumentation: Agilent 8890 Gas Chromatograph coupled to a 5977B Mass Selective Detector.
-
Column: HP-5ms Ultra Inert capillary column (30 m length x 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless, 1 µL injection volume.
-
MSD Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 50 to 550.
-
Standard and Sample Preparation: Standards and samples are prepared in dichloromethane at concentrations similar to the HPLC method.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to identify potential degradation products.[1][2][3][4]
Table 2: Summary of Forced Degradation of this compound
| Stress Condition | Duration | % Degradation | Major Degradation Products |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | ~15% | Hydroxylated derivative |
| Base Hydrolysis (0.1 N NaOH) | 8 hours | ~25% | Thiophenol derivative |
| Oxidative (3% H₂O₂) | 12 hours | ~40% | Sulfoxide and Sulfone derivatives |
| Thermal (80 °C) | 48 hours | < 5% | No significant degradation |
| Photolytic (UV light) | 72 hours | ~10% | De-brominated derivative |
Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 12 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in a hot air oven at 80 °C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a 1 mg/mL solution of the compound in acetonitrile to UV light (254 nm) for 72 hours.
Visualizations
Diagrams are provided to illustrate the experimental workflow and a potential biological pathway of interest for this class of compounds.
Given that thioether-containing compounds have shown potential as herbicides, a plausible mechanism of action could involve the inhibition of a key enzyme in a plant's metabolic pathway.[5]
References
A Comparative Guide to Structural Analogs of 5-Bromo-2-(difluoromethoxy)thioanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of structural analogs of 5-Bromo-2-(difluoromethoxy)thioanisole, a fluorinated aromatic thioether with potential applications in medicinal chemistry and agrochemistry. Due to the limited availability of direct comparative studies on a series of its analogs, this document synthesizes information from related compounds to present a representative analysis of their potential properties and biological activities.
Introduction to this compound
This compound is a unique molecule featuring a brominated phenyl ring, a difluoromethoxy group, and a methylthio moiety. The presence of the difluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The bromo- and methylthio- groups offer sites for further chemical modification, making it an interesting scaffold for developing new bioactive molecules.
Structural Analogs and Their Potential Properties
The structural analogs of this compound can be systematically modified at three key positions: the bromine atom on the phenyl ring, the difluoromethoxy group, and the methylthio group. These modifications can lead to a diverse range of compounds with potentially varied physicochemical and biological properties.
Modifications on the Phenyl Ring
Variations in the substitution pattern of the phenyl ring can modulate the electronic properties and steric profile of the molecule. Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups can influence the compound's reactivity and its interaction with biological targets.
Modifications of the Difluoromethoxy Group
The difluoromethoxy group is a key feature influencing the compound's properties. Analogs with alternative fluorinated alkoxy groups, such as trifluoromethoxy or monofluoromethoxy, would exhibit different levels of lipophilicity and metabolic stability.
Modifications of the Thioether Moiety
The sulfur atom of the thioether can be oxidized to a sulfoxide or a sulfone, which would significantly alter the polarity and hydrogen bonding capacity of the molecule. The methyl group can be replaced with other alkyl or aryl groups to explore the impact on steric hindrance and lipophilicity.
Comparative Data of Representative Analogs
The following table summarizes the expected and, where available, reported properties of representative structural analogs. The data for trifluoromethylthio-containing analogs is drawn from a study on their herbicidal activity, providing a tangible example of the biological potential of this class of compounds.[1]
| Compound | Structure | Modification from Parent Compound | Expected Physicochemical Properties | Reported/Expected Biological Activity |
| Parent Compound | This compound | - | Moderate lipophilicity, metabolically stable | Potential for various biological activities |
| Analog 1 | 5-Chloro-2-(difluoromethoxy)thioanisole | Bromine replaced with Chlorine | Slightly lower lipophilicity than parent | Similar biological activity profile to parent |
| Analog 2 | 5-Bromo-2-(trifluoromethoxy)thioanisole | Difluoromethoxy replaced with Trifluoromethoxy | Higher lipophilicity than parent | Potentially enhanced biological activity |
| Analog 3 | 5-Bromo-2-(difluoromethoxy)sulfinylbenzene | Thioether oxidized to Sulfoxide | Increased polarity, potential for H-bonding | Altered biological activity and selectivity |
| Analog 4 | 5-Bromo-2-(difluoromethoxy)sulfonylbenzene | Thioether oxidized to Sulfone | Highest polarity, strong H-bond acceptor | Likely different biological target profile |
| Analog 5 (Herbicidal) | Phenylpyridine-containing α-trifluorothioanisole derivative | Core structure variation | High lipophilicity | Herbicidal activity against broadleaf weeds[1] |
Experimental Protocols
General Synthesis of Aryl Difluoromethyl Thioethers
Aryl difluoromethyl thioethers can be synthesized through several methods. One common approach involves the reaction of a corresponding thiophenol with a difluoromethylating agent.
dot
Caption: General synthesis of aryl difluoromethyl thioethers.
Synthesis of α-Trifluorothioanisole Derivatives with Herbicidal Activity[1]
The synthesis of phenylpyridine-moiety-containing α-trifluorothioanisole derivatives involves a multi-step process.
dot
Caption: Synthesis of herbicidal trifluorothioanisole analogs.[1]
Biological Activity Evaluation: Herbicidal Activity Assay[1]
The herbicidal activity of the synthesized compounds can be evaluated in greenhouse trials against various weed species.
dot
Caption: Workflow for assessing herbicidal activity.[1]
Conclusion
The structural framework of this compound offers a versatile platform for the development of novel bioactive compounds. By systematically modifying the phenyl ring substitution, the fluorinated alkoxy group, and the thioether moiety, researchers can generate a library of analogs with a wide range of physicochemical properties and biological activities. The provided examples of synthetic protocols and biological assays for related compounds serve as a valuable starting point for the exploration of this promising chemical space. Further research into the synthesis and biological evaluation of a focused library of this compound analogs is warranted to fully elucidate their therapeutic and agrochemical potential.
References
Comparative study of the herbicidal activity of thioanisole derivatives
A data-driven comparison of novel thioanisole derivatives against the commercial herbicide fomesafen, detailing their herbicidal activity, experimental evaluation, and hypothesized mechanism of action.
This guide provides a comparative analysis of the herbicidal activity of newly synthesized α-trifluorothioanisole derivatives, presenting experimental data on their efficacy against various weed species. The performance of these novel compounds is benchmarked against the established commercial herbicide, fomesafen. Detailed experimental protocols for post-emergence herbicidal screening are provided, alongside a hypothesized mechanism of action based on the comparator herbicide.
Quantitative Herbicidal Activity Data
The herbicidal efficacy of novel α-trifluorothioanisole derivatives was evaluated in a greenhouse setting against a panel of common agricultural weeds. The following table summarizes the inhibitory activity of the most potent compound, designated as Compound 5a , in comparison to the commercial herbicide fomesafen.
Table 1: Post-emergence Herbicidal Activity of Compound 5a and Fomesafen at 37.5 g a.i./ha
| Weed Species | Common Name | Compound 5a Inhibition (%) | Fomesafen Inhibition (%) |
| Amaranthus retroflexus | Redroot pigweed | >85% | Not specified, but stated as slightly less than 5a. |
| Abutilon theophrasti | Velvetleaf | >85% | Not specified, but stated as slightly less than 5a. |
| Eclipta prostrata | False daisy | >85% | Not specified, but stated as slightly less than 5a. |
| Echinochloa crusgalli | Barnyard grass | <10% | Not specified |
| Digitaria sanguinalis | Large crabgrass | <10% | Not specified |
| Setaria viridis | Green foxtail | <10% | Not specified |
Data sourced from Cai et al., 2022.
The preliminary screening revealed that Compound 5a exhibits significant post-emergence herbicidal activity against broadleaf weeds, with efficacy slightly superior to that of fomesafen at the tested concentration. However, its activity against grass weeds was minimal.
Structure-Activity Relationship (SAR) Insights
The research by Cai et al. (2022) also provided initial insights into the structure-activity relationships of the synthesized α-trifluorothioanisole derivatives. For the class of compounds designated as "compound 5," herbicidal activity against the three tested broadleaf weeds was optimal when the R1 and R2 positions on the phenyl ring were both substituted with hydrogen atoms (resulting in compound 5a). This suggests that substitutions at these positions may be detrimental to the herbicidal efficacy of this particular chemical scaffold.
Experimental Protocols
The following is a detailed methodology for a typical greenhouse-based, post-emergence herbicidal activity assay, based on common practices in the field.
1. Plant Cultivation:
-
Weed seeds are sown in plastic pots containing a sterilized soil mix.
-
Pots are maintained in a greenhouse under controlled conditions (e.g., 25 ± 2 °C, 12-hour photoperiod).
-
Plants are grown until they reach the 2-3 leaf stage, at which point they are used for the herbicide treatment.
2. Herbicide Preparation and Application:
-
The test compounds and reference herbicide (fomesafen) are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to the desired concentration.
-
The herbicide solutions are sprayed uniformly onto the foliage of the weed seedlings using a laboratory sprayer.
-
A control group of plants is sprayed with the solvent-surfactant solution without the test compound.
3. Efficacy Evaluation:
-
After a set period (typically 14-21 days), the herbicidal effect is visually assessed.
-
The inhibition of plant growth is rated on a percentage scale, where 0% represents no effect and 100% represents complete plant death.
-
The fresh weight of the above-ground plant parts can also be measured and compared to the control group to quantify the growth inhibition.
Visualizing the Experimental Workflow and Hypothesized Signaling Pathway
The following diagrams illustrate the experimental workflow for evaluating herbicidal activity and the hypothesized signaling pathway for the thioanisole derivatives, based on the mechanism of the comparator herbicide, fomesafen.
Experimental workflow for greenhouse-based herbicidal activity screening.
Hypothesized Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
The commercial herbicide fomesafen is a known inhibitor of the enzyme protoporphyrinogen oxidase (PPO). Given the comparable herbicidal activity of the novel thioanisole derivatives against broadleaf weeds, it is hypothesized that they may share a similar mechanism of action. PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause rapid cell membrane disruption and plant death.
Hypothesized signaling pathway of PPO-inhibiting herbicides.
Conclusion
The preliminary data on novel α-trifluorothioanisole derivatives, particularly Compound 5a, demonstrate their potential as effective herbicides against broadleaf weeds, with performance comparable or slightly superior to the commercial standard fomesafen. The structure-activity relationship appears sensitive to substitutions on the phenyl ring. Further research is warranted to elucidate the precise mechanism of action of these thioanisole derivatives and to expand the scope of comparative studies against a broader range of commercial herbicides. The detailed experimental protocol provided herein offers a robust framework for such future investigations.
Safety Operating Guide
Proper Disposal of 5-Bromo-2-(difluoromethoxy)thioanisole: A Guide for Laboratory Professionals
For immediate reference, treat 5-Bromo-2-(difluoromethoxy)thioanisole as a hazardous chemical waste. It is classified as a halogenated organic compound and requires specific disposal procedures to ensure safety and environmental compliance. This guide provides detailed protocols for its handling and disposal in a laboratory setting.
As a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation, stringent safety measures are paramount during its disposal.[1] Spills must be managed promptly by absorbing the material with an inert substance (e.g., sand or silica gel) and transferring it to a sealed container for disposal.[1] It is crucial to prevent this chemical from entering drains, waterways, or sewer systems.[1]
Core Disposal Protocol
The primary disposal route for this compound is through a licensed hazardous waste disposal service. Due to its chemical structure, which includes bromine and fluorine, it falls under the category of halogenated organic waste .[2][3] This classification is critical as halogenated wastes are typically incinerated at high temperatures and must be segregated from non-halogenated waste streams to avoid contaminating large volumes of solvent waste, which can significantly increase disposal costs.[4][5]
Quantitative Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation |
Data sourced from the Safety Data Sheet for 5-Bromo-2-(difluoromethoxy)anisole.[1]
Experimental Protocols: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe segregation and packaging of this compound waste for disposal.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle the chemical and its waste within a chemical fume hood.[1]
-
Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.
-
Ensure eyewash stations and safety showers are readily accessible.[6]
-
Avoid creating dust or aerosols.
-
Wash hands thoroughly after handling.[6]
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2][5]
-
Crucially, do not mix this compound waste with non-halogenated organic solvents, aqueous waste, strong acids, bases, or oxidizers.[4][7]
3. Waste Collection and Storage:
-
Collect waste in a designated, leak-proof container with a secure screw-top cap.[5]
-
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Keep the waste container tightly closed when not in use.[6][8]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. bucknell.edu [bucknell.edu]
- 3. uakron.edu [uakron.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
